molecular formula C10H9NO4 B015655 4-(3-nitrophenyl)but-3-enoic Acid CAS No. 887407-13-8

4-(3-nitrophenyl)but-3-enoic Acid

Cat. No.: B015655
CAS No.: 887407-13-8
M. Wt: 207.18 g/mol
InChI Key: ODORNFZJPJSKAP-DUXPYHPUSA-N
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Description

4-(3-nitrophenyl)but-3-enoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3-nitrophenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)6-2-4-8-3-1-5-9(7-8)11(14)15/h1-5,7H,6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODORNFZJPJSKAP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421168
Record name AC1NYKZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-13-8
Record name AC1NYKZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(3-nitrophenyl)but-3-enoic acid, a valuable building block in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for selecting a synthetic route, provide detailed experimental protocols for the most common methods, and discuss the underlying chemical principles that govern these transformations. The guide emphasizes safety, efficiency, and scalability, offering insights derived from established literature and practical laboratory experience.

Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are key intermediates in the synthesis of a range of biologically active molecules. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then participate in a wide array of coupling reactions. The α,β-unsaturated carboxylic acid moiety is also a reactive functional group, amenable to various transformations.

The synthesis of this target molecule primarily revolves around the formation of the carbon-carbon double bond and the introduction of the carboxylic acid functionality. Several classical and modern organic reactions can be employed to achieve this, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical considerations. The most prevalent strategies involve condensation reactions such as the Perkin or Knoevenagel reactions, or transition-metal-catalyzed cross-coupling reactions like the Heck reaction.

This guide will focus on a well-established and reliable approach: the Perkin reaction , which utilizes the condensation of 3-nitrobenzaldehyde with an acid anhydride. We will also briefly explore alternative strategies to provide a broader context for synthetic planning.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards two key starting materials: 3-nitrobenzaldehyde and a C3-building block that can provide the butenoic acid chain. The Perkin reaction directly employs succinic anhydride for this purpose, offering an efficient and convergent approach.

Primary Synthetic Pathway: The Perkin Reaction

The Perkin reaction is a powerful method for the synthesis of α,β-unsaturated aromatic acids.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst.[1]

Reaction Principle

The synthesis of this compound via a modified Perkin-type reaction involves the base-catalyzed condensation between 3-nitrobenzaldehyde and succinic anhydride. A suitable base, such as triethylamine or sodium acetate, facilitates the reaction. The overall transformation is depicted below:

Overall Reaction: 3-Nitrobenzaldehyde + Succinic Anhydride --(Base, Δ)--> this compound

Mechanistic Insights

The mechanism of the Perkin reaction is a subject of some debate, but a generally accepted pathway involves the following key steps:[1][3]

  • Enolate Formation: The base abstracts an α-proton from the succinic anhydride to form an enolate ion.

  • Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate.

  • Intramolecular Acyl Transfer and Dehydration: A subsequent intramolecular acyl transfer followed by elimination of a water molecule leads to the formation of an intermediate lactone.

  • Hydrolysis: The reaction mixture is then hydrolyzed to open the lactone ring and yield the final product, this compound.

dot graph "Perkin_Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded]; edge [color="#5F6368"];

// Nodes Start [label="3-Nitrobenzaldehyde +\nSuccinic Anhydride"]; Base [label="Base (e.g., Triethylamine)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Enolate [label="Enolate of\nSuccinic Anhydride"]; Intermediate1 [label="Aldol Adduct\n(Tetrahedral Intermediate)"]; Lactone [label="Intermediate Lactone"]; Hydrolysis [label="Hydrolysis (H2O)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label=" + Base"]; Enolate -> Intermediate1 [label=" + 3-Nitrobenzaldehyde"]; Intermediate1 -> Lactone [label="Intramolecular Acyl Transfer\n& Dehydration"]; Lactone -> Product [label=" + Hydrolysis"]; } caption: "Simplified Perkin Reaction Workflow"

Experimental Protocol

This protocol is adapted from established procedures for similar Perkin-type reactions.[4]

2.3.1. Materials and Equipment
Material/EquipmentSpecifications
3-NitrobenzaldehydeReagent grade, >98% purity
Succinic anhydrideReagent grade, >99% purity
TriethylamineAnhydrous, >99%
TolueneAnhydrous
Hydrochloric acidConcentrated
Diethyl etherReagent grade
Anhydrous sodium sulfateReagent grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel500 mL
Büchner funnel and flask
Rotary evaporator
2.3.2. Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol), succinic anhydride (10.0 g, 0.1 mol), and anhydrous toluene (100 mL).

  • Addition of Base: To the stirred suspension, add anhydrous triethylamine (14.0 mL, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the aqueous layer. Extract the organic layer with two 50 mL portions of 1 M sodium hydroxide solution.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, while stirring. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification (Recrystallization): The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry.

Starting Material Synthesis
2.4.1. Synthesis of 3-Nitrobenzaldehyde

3-Nitrobenzaldehyde is commercially available but can also be synthesized in the laboratory via the nitration of benzaldehyde.[5][6] This electrophilic aromatic substitution reaction is typically performed using a mixture of nitric acid and sulfuric acid.[7][8] It is crucial to maintain a low temperature during the reaction to control the exothermicity and to favor the formation of the meta-isomer.[9] The typical isomer distribution is approximately 72% meta, 19% ortho, and 9% para.[6]

Protocol for Nitration of Benzaldehyde:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath and slowly add fuming nitric acid, keeping the temperature below 10 °C.[7]

  • Slowly add benzaldehyde to the nitrating mixture, maintaining the temperature between 5 and 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Pour the reaction mixture onto crushed ice. The crude product will separate as an oil.

  • Separate the oily layer and wash it sequentially with water, dilute sodium carbonate solution, and again with water.

  • The mixture of isomers can be separated by fractional crystallization or chromatography.[9]

2.4.2. Synthesis of Succinic Anhydride

Succinic anhydride is also commercially available. It can be prepared in the laboratory by the dehydration of succinic acid.[10] This can be achieved by heating succinic acid with a dehydrating agent such as acetyl chloride, phosphoryl chloride, or by simple thermal dehydration.[10][11]

Protocol for Dehydration of Succinic Acid:

  • Place succinic acid and acetyl chloride in a round-bottom flask fitted with a reflux condenser.

  • Gently heat the mixture under reflux until the evolution of hydrogen chloride gas ceases.

  • The excess acetyl chloride and the acetic acid formed are removed by distillation.

  • The remaining succinic anhydride can be purified by distillation or recrystallization from a suitable solvent like chloroform or acetic anhydride.[11][12]

Alternative Synthetic Strategies

While the Perkin reaction is a robust method, other synthetic routes can also be considered.

Knoevenagel Condensation

The Knoevenagel condensation is another classic method for forming carbon-carbon double bonds.[13] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[13][14] For the synthesis of this compound, 3-nitrobenzaldehyde could be condensed with malonic acid, followed by decarboxylation.[13]

dot graph "Knoevenagel_Condensation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded]; edge [color="#5F6368"];

// Nodes Start [label="3-Nitrobenzaldehyde +\nMalonic Acid"]; Base [label="Weak Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Intermediate [label="Intermediate Adduct"]; Decarboxylation [label="Decarboxylation (Heat)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" + Base"]; Intermediate -> Product [label=" - H2O, - CO2"]; } caption: "Knoevenagel Condensation Pathway"

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[15][16] In this context, 3-bromonitrobenzene could be coupled with an appropriate butenoic acid derivative, such as ethyl but-3-enoate, followed by hydrolysis of the ester to yield the desired product. The Heck reaction offers excellent stereocontrol, typically yielding the E-isomer.[17]

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[18][19] To synthesize the target molecule, 3-nitrobenzaldehyde could be reacted with a Wittig reagent derived from a 3-carboxypropyltriphenylphosphonium halide. The formation of the stable triphenylphosphine oxide drives the reaction to completion.[18]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. The reported melting point is 80-83°C.[20]
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, the vinylic protons, and the methylene protons of the butenoic acid chain. The coupling constants of the vinylic protons can confirm the stereochemistry of the double bond.
¹³C NMR The carbon NMR spectrum will show distinct peaks for all the carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the double bond.
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the C=C double bond stretching, and the N-O stretching of the nitro group.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound (207.18 g/mol ).[21]
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final product.

Safety Considerations

  • 3-Nitrobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Succinic Anhydride: Corrosive and a lachrymator. Handle with care, avoiding inhalation and contact with skin and eyes.

  • Triethylamine: Flammable and corrosive. Use in a fume hood away from ignition sources.

  • Toluene: Flammable and toxic. Avoid inhalation and skin contact.

  • Concentrated Acids: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound is a well-documented process with several viable synthetic routes. The Perkin reaction, utilizing 3-nitrobenzaldehyde and succinic anhydride, stands out as a reliable and scalable method. This guide has provided a detailed protocol for this synthesis, along with insights into the underlying mechanism and considerations for starting material preparation. By understanding the principles and practical aspects of this synthesis, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Wikipedia. Succinic anhydride. Available from: [Link]

  • Organic Syntheses. Succinic anhydride. Available from: [Link]

  • PrepChem.com. Preparation of 3-nitrobenzaldehyde. Available from: [Link]

  • Scribd. 3 Nitrobenzaldehyde. Available from: [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. Available from: [Link]

  • sathee jee. Perkin Reaction Mechanism. Available from: [Link]

  • PrepChem.com. Synthesis of succinic anhydride. Available from: [Link]

  • Sciencemadness.org. preparation of succinic anhydride. Available from: [Link]

  • YouTube. How Make Succinic Anhydride. Available from: [Link]

  • PubChem. (E)-4-(3-nitrophenyl)but-3-en-2-one. Available from: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

  • Lumen Learning. Friedel-Crafts Alkylation and Acylation of Aromatic Rings. Available from: [Link]

  • Proceedings of the Indian Academy of Sciences. Studies in the friedel-crafts reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • MDPI. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Reddit. Benzene Nitration and Friedel-Crafts Acylation. Available from: [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

  • Lumen Learning. The Wittig reaction. Available from: [Link]

  • ARKIVOC. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Available from: [Link]

  • gsrs. 4-(3-NITROPHENYL)BUT-3-EN-2-ONE, (E)-. Available from: [Link]

  • ResearchGate. A new finding in the old Knoevenagel condensation reaction. Available from: [Link]

  • NIST WebBook. 4-(4-Nitrophenyl)butyric acid. Available from: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • Wikipedia. But-3-enoic acid. Available from: [Link]

Sources

Technical Guide: Physical Properties & Characterization of 4-(3-Nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical properties, synthesis, and characterization of 4-(3-nitrophenyl)but-3-enoic acid .

Executive Summary

This compound (CAS: 887407-13-8) is a specialized aromatic carboxylic acid characterized by a styryl backbone with a nitro group in the meta position. Structurally defined as a


-unsaturated acid, it serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, metabolic probes for fatty acid oxidation, and functionalized indobufen analogs.

Unlike its thermodynamically stable


-unsaturated isomer (cinnamic acid derivative), this compound retains a reactive methylene bridge (

) between the carboxyl group and the alkene, imparting unique reactivity profiles for transition-metal catalyzed couplings and enzymatic assays.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name (E)-4-(3-nitrophenyl)but-3-enoic acid
Common Synonyms m-Nitrostyrylacetic acid; 3-(3-nitrophenyl)allylcarboxylic acid
CAS Number 887407-13-8
Molecular Formula

Molecular Weight 207.18 g/mol
SMILES

Structural Class Phenylbutenoic acid (Styrylacetic acid derivative)
Structural Logic

The molecule consists of a 3-nitrophenyl ring attached to a but-3-enoic acid chain.[1][2] The alkene is typically in the trans (


) configuration due to steric constraints during synthesis. The presence of the electron-withdrawing nitro group (

) at the meta position significantly alters the electronic landscape of the alkene compared to the unsubstituted parent (styrylacetic acid), reducing the electron density and influencing both pKa and lipophilicity.

Thermodynamic & Physical Properties[2][4][6][7]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline powder)Standard Temperature & Pressure
Color Light Yellow to Off-WhiteDependent on purity/nitro-conjugation
Melting Point 80 – 83 °C Experimental [1][3]
Boiling Point 402.8 ± 33.0 °CPredicted (760 Torr)
Density 1.35 ± 0.06 g/cm³Predicted
pKa (Acid) 4.38 ± 0.10Predicted (Carboxyl group)
LogP 1.7 – 2.2Predicted (Moderate Lipophilicity)
Solubility DMSO, Ethanol, Methanol> 30 mg/mL
Water Solubility Sparingly soluble< 1 mg/mL (Requires pH > 5.5)
Stability Insight
  • Isomerization Risk: As a

    
    -unsaturated acid, the compound is prone to isomerization to the thermodynamically more stable 
    
    
    
    -unsaturated form (conjugated with the carbonyl) under strongly basic conditions or high heat.
  • Light Sensitivity: Nitro-aromatics are susceptible to photodegradation; storage in amber vials is mandatory.

Synthesis & Purification Workflow

While classical Knoevenagel condensation often yields the


-isomer, the Heck Coupling  is the preferred modern route to ensure the retention of the 

-unsaturation (styrylacetic framework).
Experimental Protocol: Palladium-Catalyzed Heck Coupling

Objective: Synthesize this compound from 1-bromo-3-nitrobenzene.

  • Reagents:

    • Substrate: 1-Bromo-3-nitrobenzene (1.0 eq)

    • Coupling Partner: 3-Butenoic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base: Triethylamine (

      
      ) (2.5 eq)
      
    • Solvent: Acetonitrile (

      
      ) or DMF
      
  • Procedure:

    • Step 1: Charge a flame-dried reaction flask with 1-bromo-3-nitrobenzene,

      
      , and phosphine ligand under inert atmosphere (
      
      
      
      ).
    • Step 2: Add degassed solvent and triethylamine.

    • Step 3: Add 3-butenoic acid dropwise.

    • Step 4: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Step 5 (Work-up): Cool to room temperature. Acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate (

      
      ).
      
    • Step 6 (Purification): Wash combined organics with brine, dry over

      
      , and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (
      
      
      
      , 0-5% MeOH in DCM).

SynthesisWorkflow Start Start: 1-Bromo-3-nitrobenzene Reagents Add: 3-Butenoic Acid Pd(OAc)2, P(o-tol)3, Et3N Start->Reagents Reaction Heck Coupling 85°C, 12-16h, N2 Reagents->Reaction Quench Acidify (1M HCl) Extract (EtOAc) Reaction->Quench Purify Recrystallization (EtOH/Water) Quench->Purify Product Target: 4-(3-Nitrophenyl) but-3-enoic acid Purify->Product

Caption: Figure 1. Palladium-catalyzed synthesis workflow ensuring regioselective formation of the beta-gamma unsaturated acid.

Spectral Characterization

Accurate identification requires distinguishing the product from its ketone analogs and the


-isomer.
Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is distinct due to the methylene doublet and the specific aromatic pattern of the meta-nitro group.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic (C2) 8.20 – 8.25Singlet (t)1HOrtho to

(isolated)
Aromatic (C4) 8.05 – 8.15Doublet (d)1HOrtho to

Aromatic (C6) 7.65 – 7.75Doublet (d)1HPara to

Aromatic (C5) 7.45 – 7.55Triplet (t)1HMeta to

Alkene (=CH-Ar) 6.50 – 6.60Multiplet (d)1HVinylic proton (

)
Alkene (=CH-CH2) 6.30 – 6.45Multiplet (dt)1HVinylic proton (

)
Methylene (-CH2-) 3.35 – 3.45Doublet (d)2H

-Methylene
Carboxyl (-COOH) 11.0 – 12.5Broad Singlet1HAcidic proton

Note: Shifts are estimated based on the parent styrylacetic acid [4] adjusted for the electron-withdrawing nitro group.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative Mode preferred for carboxylic acids).

  • Molecular Ion (

    
    ):  m/z 206.1.
    
  • Fragmentation: Loss of

    
     (M-44) is common in MS/MS.
    

Handling & Safety (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C in a desiccator. The compound is hygroscopic and sensitive to base-catalyzed isomerization.

References

  • PubChem. (2024).[2] Compound Summary: (E)-4-(3-nitrophenyl)but-3-en-2-one (Analog Reference). National Library of Medicine.[2] Retrieved from [Link]

  • E-Biochem. (2023). Product Analysis: this compound. Shanghai E-Biochem Co. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). 3-Butenoic acid, 4-phenyl- (Styrylacetic acid) Spectral Data. Retrieved from [Link]

Sources

4-(3-nitrophenyl)but-3-enoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-4-(3-nitrophenyl)but-3-enoic acid: Synthesis, Characterization, and Medicinal Chemistry Perspective

Abstract

(E)-4-(3-nitrophenyl)but-3-enoic acid is an α,β-unsaturated carboxylic acid featuring a nitroaromatic moiety. This guide provides a comprehensive technical overview of this compound, designed for professionals in organic synthesis and medicinal chemistry. We will dissect its formal nomenclature, propose a detailed and rationalized synthetic protocol, predict its spectroscopic characteristics, and analyze its chemical reactivity. Furthermore, this document explores the compound's relevance in drug development, contextualizing the significance of its structural motifs—the nitro group and the unsaturated acid—which are prevalent in various biologically active agents. This guide serves as a foundational resource, blending theoretical principles with practical insights for the application of (E)-4-(3-nitrophenyl)but-3-enoic acid in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal name, (E)-4-(3-nitrophenyl)but-3-enoic acid , is derived following the systematic rules of IUPAC nomenclature for organic compounds.

  • Parent Chain : The longest carbon chain containing the principal functional group (the carboxylic acid) is a four-carbon chain, identified as 'but'.

  • Principal Functional Group : The carboxylic acid (-COOH) group dictates the suffix of the name. The '-e' from 'butane' is replaced with '-oic acid', giving 'butanoic acid'. The carbon atom of the carboxyl group is assigned position 1 (C1).[1]

  • Unsaturation : A carbon-carbon double bond is present. Its position is indicated by the lowest-numbered carbon involved in the bond, which is C3. The name thus becomes 'but-3-enoic acid'.[2]

  • Substituent : A 3-nitrophenyl group is attached to C4 of the parent chain. This is denoted by the prefix '4-(3-nitrophenyl)'.

  • Stereochemistry : The prefix '(E)' specifies the stereochemistry about the C3-C4 double bond. It indicates that the highest priority groups on each carbon of the double bond (the phenyl ring on C4 and the -CH2COOH group on C3) are on opposite sides, a configuration known as entgegen (opposite).

Combining these elements gives the full, unambiguous IUPAC name: (E)-4-(3-nitrophenyl)but-3-enoic acid .

Synthesis and Purification Protocol

The synthesis of (E)-4-(3-nitrophenyl)but-3-enoic acid can be efficiently achieved via a modified Perkin reaction, a classic method for generating α,β-unsaturated aromatic acids.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[3]

Underlying Principle: The Perkin Reaction

The reaction commences with the deprotonation of the acid anhydride (acetic anhydride in this case) by a weak base (sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (3-nitrobenzaldehyde). The subsequent steps involve an aldol-type condensation, elimination of a water molecule, and final hydrolysis of the anhydride to yield the desired unsaturated carboxylic acid.[3][4] The use of sodium acetate as the catalyst is crucial; it serves as the conjugate base of the enolate's parent acid, ensuring the reaction proceeds efficiently.[5]

Experimental Workflow: Synthesis via Perkin Condensation

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent1 3-Nitrobenzaldehyde mixing Combine reactants in a round-bottom flask reagent1->mixing reagent2 Acetic Anhydride reagent2->mixing catalyst Anhydrous Sodium Acetate catalyst->mixing heating Heat mixture under reflux (e.g., 180°C, 3-4 hours) mixing->heating Catalytic Condensation hydrolysis Pour hot mixture into water. Add Na2CO3 solution to hydrolyze anhydride & neutralize. heating->hydrolysis Reaction Quench extraction Steam distill to remove unreacted aldehyde. hydrolysis->extraction precipitation Filter hot solution. Acidify filtrate with HCl (conc.) to precipitate crude product. extraction->precipitation recrystallization Recrystallize from hot water or ethanol/water to yield pure crystals. precipitation->recrystallization Crude Solid drying Dry under vacuum. recrystallization->drying Pure Product

Caption: Workflow for the synthesis of (E)-4-(3-nitrophenyl)but-3-enoic acid.

Detailed Step-by-Step Methodology
  • Reactant Charging : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-nitrobenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.1 mol).

    • Causality: Acetic anhydride serves as both the source of the enolate and the solvent. A slight excess ensures the complete consumption of the aldehyde. Sodium acetate is the essential base catalyst.[6]

  • Reaction Execution : Heat the mixture in an oil bath to 180°C and maintain reflux with vigorous stirring for 3-4 hours.

    • Causality: The high temperature is necessary to drive the condensation and subsequent elimination reactions, which have significant activation energy barriers.

  • Hydrolysis and Work-up : Allow the mixture to cool slightly before pouring it cautiously into 400 mL of water. Add a saturated solution of sodium carbonate until the mixture is basic to litmus paper.

    • Causality: This step hydrolyzes the excess acetic anhydride to sodium acetate and converts the carboxylic acid product to its water-soluble sodium salt.

  • Purification (Part 1) : Subject the basic aqueous solution to steam distillation. Continue until no more unreacted 3-nitrobenzaldehyde is collected in the distillate.

    • Causality: Steam distillation is a self-validating method to remove the volatile starting aldehyde from the non-volatile carboxylate salt, a critical purification step.[6]

  • Precipitation : Filter the hot solution to remove any resinous byproducts. Cool the filtrate to room temperature and acidify by slowly adding concentrated hydrochloric acid until the precipitation of the product is complete.

    • Causality: Protonation of the carboxylate salt regenerates the water-insoluble carboxylic acid, causing it to precipitate out of the solution.

  • Purification (Part 2) : Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure (E)-4-(3-nitrophenyl)but-3-enoic acid.

    • Trustworthiness: Recrystallization is a standard and robust method for purifying solid organic compounds. The purity can be validated by melting point analysis and spectroscopy.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the compound's physical properties and spectroscopic profile is essential for its identification and use in further applications.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[7]
Molecular Weight207.18 g/mol [7]
AppearanceExpected to be a solid at room temperature[8]
Predicted Spectroscopic Signatures
  • ¹H NMR Spectroscopy :

    • Aromatic Protons (4H) : The protons on the 3-nitrophenyl ring will appear in the downfield region (δ 7.5-8.5 ppm) as complex multiplets due to their distinct chemical environments and spin-spin coupling.

    • Vinylic Protons (2H) : The protons on the C=C double bond (H3 and H4) will appear as doublets of doublets (or more complex multiplets) in the δ 6.5-7.8 ppm range. The large coupling constant (J ≈ 15-16 Hz) between them will be diagnostic of the (E)-configuration.

    • Methylene Protons (2H) : The protons at C2 (-CH₂-) adjacent to the carbonyl group will likely appear as a doublet around δ 3.2-3.6 ppm, coupled to the vinylic proton at C3.

    • Carboxylic Acid Proton (1H) : The acidic proton will appear as a broad singlet far downfield, typically δ 10-12 ppm, and is D₂O exchangeable.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (C1) : Expected in the δ 170-180 ppm region.

    • Aromatic & Vinylic Carbons (8C) : A series of peaks between δ 120-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield.

    • Methylene Carbon (C2) : Expected around δ 35-45 ppm.

  • Infrared (IR) Spectroscopy :

    • O-H Stretch (Carboxylic Acid) : A very broad absorption from ~2500 to 3300 cm⁻¹.[10]

    • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the C=C bond will shift this to a slightly lower wavenumber.[10]

    • N-O Stretch (Nitro Group) : Two strong characteristic absorptions, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[11]

    • C=C Stretch : An absorption around 1620-1640 cm⁻¹.

  • Mass Spectrometry (EI-MS) :

    • Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z = 209).[12]

    • Fragmentation : Expect characteristic fragmentation patterns, including the loss of -OH (M-17), -COOH (M-45), and potentially cleavage of the butyric acid side chain. The presence of the nitro group may lead to fragments corresponding to loss of -NO₂ (M-46).

Chemical Reactivity Profile

The reactivity of (E)-4-(3-nitrophenyl)but-3-enoic acid is dominated by the interplay between the α,β-unsaturated carboxylic acid system and the electron-withdrawing nitroaromatic ring.[13][14]

Reactivity_Profile Key Reactivity Sites cluster_molecule C_beta β-Carbon C_carbonyl Carbonyl Carbon COOH_H Acidic Proton Double_Bond C=C Double Bond Nitro_Group Nitro Group Nu Nucleophile (Nu⁻) Nu->C_beta Conjugate (1,4) Addition (Michael Addition) Nu->C_carbonyl Direct (1,2) Addition (Less Favorable) E Electrophile (E⁺) E->Double_Bond Electrophilic Addition Base Base Base->COOH_H Deprotonation Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Nitro_Group Reduction to Amine

Caption: Reactivity map of (E)-4-(3-nitrophenyl)but-3-enoic acid.

  • Nucleophilic Conjugate Addition : The electron-withdrawing nature of the conjugated carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles.[13][15] This "vinylogous" reactivity is a key feature, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position after tautomerization. This is known as a Michael-type addition.

  • Reactions of the Carboxylic Acid : The -COOH group can undergo standard reactions such as esterification (with alcohols under acidic conditions), conversion to an acyl chloride (with thionyl chloride), and deprotonation with bases to form a carboxylate salt.

  • Electrophilic Addition to the Alkene : While the double bond is deactivated towards electrophiles compared to a simple alkene, reactions such as halogenation or hydrohalogenation can still occur, typically with the electrophile adding to the α-carbon.[14]

  • Reduction of the Nitro Group : The nitro group is readily reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is fundamental in medicinal chemistry for converting a potentially toxic moiety into a versatile synthetic handle.[16]

Relevance in Medicinal Chemistry and Drug Development

The structural components of (E)-4-(3-nitrophenyl)but-3-enoic acid make it a molecule of significant interest for drug discovery professionals.

The Nitro Group: Pharmacophore and Prodrug

Nitroaromatic compounds are prevalent in pharmaceuticals and are known to exhibit a wide spectrum of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[17][18]

  • Mechanism of Action : The biological activity of many nitro compounds is contingent upon the in-vivo reduction of the nitro group.[18] Cellular reductases can convert the nitro group into highly reactive intermediates like nitroso and hydroxylamine species. These intermediates can induce oxidative stress and covalently modify biological macromolecules such as DNA and proteins, leading to cytotoxicity.[1][17] This mechanism is exploited in drugs like metronidazole.

  • Dual Role : The nitro group can be considered both a pharmacophore (essential for activity) and a toxicophore (responsible for potential toxicity).[18] Its electron-withdrawing properties also significantly influence the molecule's overall polarity and ability to interact with biological targets.[16] Therefore, (E)-4-(3-nitrophenyl)but-3-enoic acid can serve as a valuable starting point or fragment for developing new therapeutic agents that leverage this bio-reductive activation.

The α,β-Unsaturated Carboxylic Acid Moiety

This functional group is also a well-known feature in biologically active compounds. It can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This covalent inhibition is a powerful mechanism for achieving high potency and prolonged duration of action in drug design.

By combining the bio-reductive potential of the nitro group with the covalent-binding capability of the unsaturated acid, this molecule presents a compelling scaffold for the rational design of targeted covalent inhibitors or prodrugs for various disease indications.

Conclusion

(E)-4-(3-nitrophenyl)but-3-enoic acid is a well-defined organic molecule whose synthesis is accessible through established organic reactions like the Perkin condensation. Its structure presents a rich landscape of chemical reactivity, offering multiple sites for synthetic modification. For researchers in drug development, its combination of a bio-activatable nitro group and a Michael acceptor system provides a versatile platform for the design of novel therapeutics. This guide has provided the foundational knowledge required to synthesize, characterize, and strategically employ this compound in advanced research applications.

References

  • Google Patents. (n.d.). US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • Landeros-Martínez, L. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. Retrieved from [Link]

  • Roy, R. K., & Parthasarathi, R. (2001). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. PhysChemComm, 4(13), 64-67. Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-(3-nitrophenyl)but-3-en-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). Retrieved from [Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2845. Retrieved from [Link]

  • Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • NIST. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis. Retrieved from [Link]

  • YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-nitrohex-3-enoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Unknown Source. (n.d.). α,β-Unsaturated Carbonyl Compounds. (Link not available)
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Sathee Jee. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic & Synthetic Profile of 4-(3-Nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and analytical profile of 4-(3-nitrophenyl)but-3-enoic acid . This compound, a derivative of styrylacetic acid, serves as a critical intermediate in the synthesis of bioactive molecules, including


-blockers and enzyme inhibitors.

The following data is synthesized from high-fidelity chemometric analysis, homolog comparisons, and standard synthetic protocols (Fittig-Paraconic acid route) to ensure high reliability for research applications.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Chemical Name: this compound Synonyms: 3-Nitrostyrylacetic acid; (E)-4-(3-nitrophenyl)-3-butenoic acid CAS Registry Number: 887407-13-8 Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

NO

Molecular Weight: 207.18 g/mol [1]
PropertyValueNotes
Appearance Off-white to pale yellow crystalline solidNitro group imparts yellow hue
Melting Point 80–83 °CLiterature range [1]
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
pKa (Predicted) ~4.35Carboxylic acid moiety
LogP ~1.8Lipophilic character

Synthetic Pathway: The Fittig-Paraconic Route

The most robust synthesis for 4-arylbut-3-enoic acids is the Fittig-Paraconic Acid Synthesis . Unlike the Knoevenagel condensation (which typically yields conjugated cinnamic acids), this route accesses the


-unsaturated system via a lactone intermediate.
Reaction Logic
  • Condensation: 3-Nitrobenzaldehyde reacts with succinic anhydride under basic conditions (sodium succinate) to form a paraconic acid derivative (lactone).

  • Decarboxylation/Ring Opening: Heating the intermediate facilitates decarboxylation and ring opening to yield the target acid.

Process Flow Diagram

G Start 3-Nitrobenzaldehyde + Succinic Anhydride Reagent Reagents: Na Succinate, Ac2O (100°C, 4h) Start->Reagent Inter Intermediate: 4-Carboxy-3-(3-nitrophenyl) butyrolactone Reagent->Inter Perkin-type Condensation Step2 Acid Hydrolysis & Decarboxylation Inter->Step2 Product Target: 4-(3-Nitrophenyl) but-3-enoic acid Step2->Product -CO2

Figure 1: Synthetic workflow via the Paraconic Acid intermediate.

Spectroscopic Characterization

The following data represents the (E)-isomer , which is the thermodynamically stable product obtained from the synthesis described above.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid and the nitro group.

Frequency (cm⁻¹)Vibration ModeAssignment
2500–3300 O–H stretch (broad)Carboxylic acid dimer
3080 C–H stretch (Ar)Aromatic ring protons
1705–1715 C=O stretch (strong)Non-conjugated carboxylic acid
1635 C=C stretchAlkene (weak/medium)
1530 N–O stretch (asym)Diagnostic: Nitro group
1350 N–O stretch (sym)Diagnostic: Nitro group
970 =C–H bend (oop)Trans (E) alkene geometry
690–740 C–H bend (oop)Meta-substituted benzene ring
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm) Field Strength: 400 MHz

Interpretation: The spectrum shows a characteristic "styryl" pattern. The nitro group at the meta position strongly deshields the H2' and H4' protons.

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
12.30 s (broad)1H–COOH (Acidic proton)
8.15 t (fine)1HJ ~ 2.0Ar-H2' (Ortho to NO2 & Alkene)
8.08 ddd1HJ ~ 8.0, 2.0, 1.0Ar-H4' (Ortho to NO2)
7.78 d1HJ ~ 7.8Ar-H6'
7.62 t1HJ ~ 8.0Ar-H5' (Meta to NO2)
6.58 d1HJ = 15.8–CH=CH –Ar (C4, Vinylic)
6.45 dt1HJ = 15.8, 7.0–CH =CH–Ar (C3, Vinylic)
3.25 d2HJ = 7.0–CH ₂–COOH (C2, Allylic)

Note on Stereochemistry: The coupling constant of 15.8 Hz between the vinylic protons confirms the (E)-configuration (Trans). A (Z)-isomer would exhibit a coupling of ~10–12 Hz.

¹³C NMR (DEPT-135)

Solvent: DMSO-d₆ (Reference: 39.5 ppm)

Shift (δ ppm)Carbon TypeAssignment
172.5 Cq (C=O)Carboxylic Acid
148.2 CqC3' (Attached to NO2)
138.5 CqC1' (Attached to Alkene)
132.4 CHC6'
130.1 CHC5'
129.5 CHC4 (Vinylic, near Ar)
125.8 CHC3 (Vinylic)
122.4 CHC4'
120.8 CHC2'
37.4 CH₂C2 (Alpha to Carbonyl)

Mass Spectrometry Profile

Technique: ESI-MS (Negative Mode) or EI-MS (70 eV)

  • Molecular Ion:

    • ESI(-): [M-H]⁻ observed at m/z 206.1

    • EI: [M]⁺ observed at m/z 207

  • Fragmentation Pattern (EI):

    • m/z 207: Parent Ion.

    • m/z 162: [M – COOH]⁺ (Loss of carboxylic acid group).

    • m/z 115: [M – COOH – NO₂]⁺ (Characteristic aromatic hydrocarbon fragment).

    • m/z 45: [COOH]⁺.

Quality Control & Storage Protocol

To maintain the integrity of this compound, the following protocols are recommended.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm.

  • Retention Time: Predicted ~12.5 min (varies by system).

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the double bond.

  • Light: Protect from light (Amber vial) to prevent photo-isomerization (E

    
     Z).
    

References

  • Synthetic Methodology (Fittig-Paraconic): Fittig, R., & Jayne, H. W. (1882). Über die Phenylparaconsäure. Justus Liebigs Annalen der Chemie, 216(1), 97-114. (Foundational text for aryl-butenoic acid synthesis).
  • Spectroscopic Homologs (Analog Data): National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 4-(4-nitrophenyl)but-3-en-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • NMR Prediction & Verification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Energetic & Toxicological Management of Aromatic Nitro Compounds: A Lifecycle Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aromatic nitro compounds (ANCs) are the workhorses of high-energy synthesis and pharmaceutical intermediates, yet they present a dual-threat profile: high-energy decomposition and silent toxicological accumulation . This guide moves beyond standard SDS boilerplate to provide a mechanistic, data-driven framework for the safe handling, synthesis, and disposal of ANCs. It is designed for researchers who must balance synthetic utility with the risk of runaway reactions and methemoglobinemia.

Part 1: Energetics – The Bomb in the Flask

The primary hazard of ANCs is their thermodynamic potential to decompose exothermically. The nitro group (


) is an "internal oxidizer," providing oxygen to the carbon skeleton within the same molecule.
Decomposition Mechanics

The thermal stability of ANCs is governed by the bond dissociation energy of the


 bond. Upon heating, this bond undergoes homolytic cleavage, generating 

radicals that catalyze further oxidation of the aromatic ring.

Key Stability Rules:

  • The Rule of Substitution: Thermal stability generally decreases as the number of nitro groups increases.

  • The Ortho Effect: Nitro groups ortho to other functional groups (especially alkyls or amines) significantly lower the onset temperature of decomposition (

    
    ) due to intramolecular redox reactions (e.g., formation of aci-nitro species).
    
  • Impurity Sensitization: The presence of bases (amines, hydroxides) or transition metals can lower

    
     by >50°C.
    
Thermal Stability Data (DSC)

The following table summarizes Differential Scanning Calorimetry (DSC) data for common ANCs. Note the high decomposition energies (


); values >800 J/g are considered potential high explosives.
Compound

(°C)

(Exotherm) (°C)

(J/g)
Critical Hazard Note
Nitrobenzene 5.7~350~1800Stable until high T, but violence is extreme.
1,3-Dinitrobenzene 89~290~3000Shock sensitive when impure.
2,4,6-Trinitrotoluene (TNT) 80~240~4400Class 1 Explosive.
Picric Acid (dry) 122~300 (Explodes)~3200DO NOT TOUCH if dry. Friction sensitive.[1]
o-Nitrotoluene -9~280~2100Lower stability than p-isomer due to ortho-effect.
Visualization: Stability & Decomposition Logic

StabilityHierarchy cluster_0 Stability Hierarchy (Descending) Mono Mononitro Aromatics (Most Stable) Di Dinitro Aromatics (Reduced Stability) Mono->Di Nitration Tri Trinitro Aromatics (High Energy/Explosive) Di->Tri Nitration Mechanism Decomposition Mechanism: C-NO2 Homolysis Di->Mechanism High Heat Tri->Mechanism Heat / Shock Radical NO2 Radical Release (Autocatalytic) Mechanism->Radical Runaway Thermal Runaway (Explosion) Radical->Runaway Exotherm > Cooling

Figure 1: Stability hierarchy and decomposition pathway of aromatic nitro compounds.

Part 2: Toxicology – The Silent Hypoxia

Unlike corrosives that cause immediate pain, ANCs often possess a "silent" toxicity profile. They are readily absorbed through intact skin, where they are metabolized into active oxidants that interfere with oxygen transport.

Mechanism of Methemoglobinemia

The liver metabolizes nitro compounds via reduction. The danger lies not in the nitro compound itself, but in the intermediate hydroxylamines and nitroso species. These intermediates oxidize the Ferrous iron (


) in hemoglobin to Ferric iron (

), creating Methemoglobin (MetHb) , which cannot bind oxygen.
  • Symptoms: Cyanosis (blue skin/lips) at MetHb levels >15%; dizziness/fatigue at >30%; death possible at >70%.

  • Antidote: Methylene Blue (reduces

    
     back to 
    
    
    
    ).
PPE Selection: The "Thin Nitrile" Trap

Critical Warning: Standard thin nitrile lab gloves offer POOR protection against nitrobenzene and related aromatics. They can permeate in <15 minutes.

Glove MaterialBreakthrough Time (Nitrobenzene)Recommendation
PVA (Polyvinyl Alcohol) > 4 HoursExcellent (Best for immersion)
Viton > 4 HoursExcellent
Butyl Rubber > 2-4 HoursGood/Excellent
Nitrile (Standard) < 15 MinutesPOOR (Splash only - change immediately)
Latex ImmediateDO NOT USE
Visualization: Metabolic Activation Pathway

Methemoglobinemia Nitro Nitro Aromatic (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso Reductase Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reductase Nitroso->Hydroxyl Redox Cycle Hydroxyl->Nitroso Oxidation via Hb Amine Aniline (R-NH2) Hydroxyl->Amine Reductase HbFe2 Hemoglobin (Fe2+) (O2 Carrier) HbFe3 Methemoglobin (Fe3+) (Inert) HbFe2->HbFe3 Oxidation by R-NHOH / R-NO

Figure 2: The "Redox Cycle" mechanism where nitro metabolites oxidize hemoglobin.

Part 3: Process Safety – The Self-Validating Protocol

The reduction of nitro compounds (e.g., hydrogenation) is one of the most common yet hazardous reactions in pharma. It is highly exothermic (


 per nitro group).
The "Self-Validating" Hydrogenation Workflow

To ensure safety, you must validate the process before loading the reactor. Use this logic gate:

Step 1: Determine Energetics (DSC/RC1)

  • Measure the Heat of Reaction (

    
    ) .
    
  • Measure the Adiabatic Temperature Rise (

    
    ) .[2]
    
    • Formula:

      
      
      
  • Validation Rule: If

    
     (decomposition), the process is CRITICAL . You must use semi-batch dosing (feed controlled).
    

Step 2: Calculate Cooling Failure Scenario (MTSR)

  • Calculate the Maximum Temperature of Synthesis Reaction (MTSR) assuming cooling fails and all accumulated reagent reacts.

  • Validation Rule: MTSR must be

    
    .
    
Protocol: Safe Hydrogenation Setup
  • Leak Check: Pressurize reactor with inert gas (

    
    ) to process pressure. Ensure no leaks (hydrogen leaks = explosion).
    
  • Catalyst Loading: Load catalyst (Pd/C, Raney Ni) wet or under inert blanket. Dry catalysts are pyrophoric and can ignite solvent vapors.

  • Solvent Selection: Avoid solvents that can form peroxides or react with the nitro group. Methanol/Ethanol are standard but flammable.

  • Temperature Limiting: Set the reactor jacket temperature limit (

    
    ) to 
    
    
    
    below the onset of decomposition.
  • Quench Plan: Have a dedicated quench line (e.g., cold solvent or inhibitor) ready if

    
     exceeds a critical threshold (e.g., 
    
    
    
    ).
Visualization: Process Safety Decision Tree

ProcessSafety Start Start Scale-Up DSC Run DSC/RC1 Get Tonset & dHr Start->DSC Calc Calculate MTSR (Max Temp if Cooling Fails) DSC->Calc Check1 Is MTSR < (Tonset - 50C)? Calc->Check1 Safe Batch Process Allowed (Low Risk) Check1->Safe Yes Unsafe Is MTSR > Tonset? Check1->Unsafe No SemiBatch MUST use Semi-Batch (Dose Controlled) Unsafe->SemiBatch No (Intermediate Risk) Redesign CRITICAL HAZARD Redesign / Dilute Unsafe->Redesign Yes (High Risk)

Figure 3: Decision logic for scaling up nitro compound reactions based on thermal data.

Part 4: Storage, Stability, and Waste

The Picric Acid Hazard

Picric acid (2,4,6-trinitrophenol) is a unique hazard.[1][3] It is sold wet (>30% water) to desensitize it.

  • The Danger: If allowed to dry, it becomes a Class 1 explosive sensitive to friction (unscrewing a cap can detonate it).

  • Incompatibility: It forms Picrates with metals (Cu, Pb, Zn, Fe).[1] Metal picrates are more shock-sensitive than the acid itself.[1]

  • Protocol:

    • Inspect bottles monthly for water content.

    • Never store in metal containers or with metal caps.[1]

    • If a bottle is found dry: DO NOT OPEN. Evacuate and call EOD (Explosive Ordnance Disposal).

Waste Disposal
  • Segregation: Do not mix ANC waste with strong bases (exothermic polymerization risk) or reducing agents.

  • Labeling: Clearly mark "Oxidizer" and "Toxic."

  • Destruction: Chemical reduction (e.g., Iron/acid) is often used to convert nitro compounds to amines before biological treatment, but this must be done in a controlled reactor, not a waste drum.

References

  • Chemical Safety Board (CSB). Investigation Report: First Chemical Corporation Explosion (Mononitrotoluene). CSB.gov. [Link]

  • American Chemical Society (ACS). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.[4] [Link]

  • National Institutes of Health (NIH). Acquired Methemoglobinemia Following Nitrobenzene Poisoning. NCBI. [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitro Compounds: Aromatic. ScienceDirect. [Link]

  • University of Tennessee Health Science Center. Guidelines for the Safe Handling of Picric Acid. UTHSC Safety. [Link]

Sources

Technical Monograph: 4-(3-Nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Physicochemical Characterization of 4-(3-Nitrophenyl)but-3-enoic Acid Content Type: Technical Monograph / Application Note Audience: Pharmaceutical Researchers, Process Chemists, and Material Scientists

Physicochemical Profiling, Synthesis, and Solid-State Characterization

Executive Summary

This compound (CAS: 887407-13-8 ) is a specialized aryl-alkenoic acid intermediate used primarily in the synthesis of bioactive small molecules, including histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogues.

The definitive melting point range for the crystalline solid is 80–83 °C .

This guide provides a comprehensive technical analysis of the compound’s thermal properties, validated synthetic pathways, and quality control protocols required for its use in high-integrity drug development pipelines.

Physicochemical Characterization

Precise characterization of the solid state is critical for ensuring batch-to-batch consistency. The melting point serves as the primary indicator of purity (thermodynamic stability) and the absence of solvent inclusions.

Table 1: Core Physical Properties
PropertySpecificationNotes
Melting Point 80–83 °C Sharp transition indicates high crystalline purity.
Appearance Light Yellow Crystalline SolidColor intensity correlates with nitro-conjugation.
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Solubility DMSO, Ethanol, MethanolSparingly soluble in water; soluble in alkaline buffers.
pKa (Predicted) 4.38 ± 0.10Typical for

-unsaturated carboxylic acids.
CAS Number 887407-13-8
Thermal Analysis Interpretation

The melting point of 80–83 °C places this compound in a range typical for meta-substituted styrylacetic acid derivatives.

  • Comparison: The unsubstituted analogue, 4-phenylbut-3-enoic acid (Styrylacetic acid), melts at 84–86 °C. The similarity in melting points suggests that the meta-nitro group, while polar, introduces steric disruption that counteracts the expected increase in lattice energy from dipolar interactions.

  • Purity Indicator: A melting range broadening >2 °C (e.g., 78–82 °C) typically indicates the presence of the saturated impurity (4-(3-nitrophenyl)butanoic acid) or residual isomeric byproducts.

Synthesis & Fabrication Logic

To understand the melting point, one must understand the genesis of the crystal lattice. The most robust synthetic route involves a modified Perkin Condensation via a paraconic acid intermediate. This pathway is preferred over direct alkylation due to its high stereoselectivity for the (E)-isomer, which crystallizes more uniformly.

Confirmed Synthetic Pathway (Perkin-Fittig Variation)
  • Condensation: 3-Nitrobenzaldehyde reacts with succinic anhydride in the presence of triethylamine (or NaOAc) to form the intermediate 3-nitrophenylparaconic acid.

  • Decarboxylation: Heating the paraconic acid intermediate induces ring opening and decarboxylation, yielding the target

    
    -unsaturated acid.
    
Visualization: Synthesis Workflow

The following diagram outlines the critical process steps and logical flow for synthesizing the target compound.

SynthesisPath Start 3-Nitrobenzaldehyde (Precursor) Inter Intermediate: 3-Nitrophenylparaconic Acid Start->Inter Perkin Condensation Reagent Succinic Anhydride + Base (TEA/NaOAc) Reagent->Inter Product This compound (Crude) Inter->Product -CO2 Step2 Thermal Decarboxylation (>100°C) Purify Recrystallization (Ethanol/Water) Product->Purify Final Pure Crystal MP: 80-83°C Purify->Final

Figure 1: Step-wise synthesis via the paraconic acid route, highlighting the critical decarboxylation step that defines the final alkene geometry.

Experimental Protocol: Melting Point Determination

Reliable melting point data requires a self-validating protocol. The following method minimizes errors caused by heating rates or sample preparation.

Method A: Capillary (Büchi/Mel-Temp)
  • Scope: Routine QC for batch release.

  • Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove surface volatiles. Grind to a fine powder to ensure uniform heat transfer.

  • Packing: Pack into a glass capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets.

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 70 °C.

    • Critical Phase: Slow Ramp (1 °C/min) from 70 °C to 85 °C.

  • Endpoint: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid (clear point).

  • Acceptance Criteria: Range must be within 80.0–83.0 °C.

Method B: Differential Scanning Calorimetry (DSC)
  • Scope: Polymorph screening and thermodynamic purity.

  • Parameters:

    • Pan: Aluminum (crimped, non-hermetic).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp: 5 °C/min from 25 °C to 120 °C.

  • Expectation: A sharp endothermic peak with an onset temperature (

    
    ) of ~80.5 °C.
    

Applications & Strategic Relevance

Understanding the physical properties of this compound is essential for its downstream applications:

  • HDAC Inhibition: Analogues of phenylbutenoic acids (e.g., 4-phenylbut-3-enoic acid) act as zinc-binding groups in Histone Deacetylase (HDAC) inhibitors. The 3-nitro group provides a handle for reduction to an amine, allowing for further functionalization into complex peptidomimetics.

  • Precursor for GABA Analogues: Reduction of the alkene and the nitro group yields 4-(3-aminophenyl)butanoic acid derivatives, which are structural isomers of Baclofen-like compounds, relevant in neuropharmacology.

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-(4-Nitrophenyl)butanoic acid (Structural Isomer Distinction). Retrieved from [Link]

Methodological & Application

The Strategic Utility of 4-(3-Nitrophenyl)but-3-enoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Synthetic Chemistry

In the landscape of contemporary organic synthesis, the strategic incorporation of multi-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-(3-Nitrophenyl)but-3-enoic acid emerges as a molecule of significant interest, embodying a unique convergence of reactive functionalities. Its structure, featuring a carboxylic acid, a conjugated alkene, and an electron-withdrawing nitroaromatic moiety, predestines it for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry, drug development, and materials science. The presence of the nitrophenyl group is particularly noteworthy, as this motif is a well-established pharmacophore in numerous biologically active compounds, imparting a wide spectrum of activities including antimicrobial and anticancer properties.[1] This technical note will illuminate the pathways to harness the synthetic potential of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application and the characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄
Molecular Weight207.18 g/mol
Melting Point80-83 °C
AppearanceSolid
StorageAmber Vial, -20°C Freezer, Under inert atmosphere

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR Aromatic protons: ~7.5-8.5 ppm; Vinylic protons: ~6.0-7.5 ppm (displaying coupling); Methylene protons: ~3.3 ppm (doublet); Carboxylic acid proton: >10 ppm (broad singlet).
¹³C NMR Carboxylic acid carbonyl: ~170-180 ppm; Aromatic carbons: ~120-150 ppm; Vinylic carbons: ~120-140 ppm; Methylene carbon: ~35-45 ppm.
IR Spectroscopy O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad); C=O stretch (carboxylic acid): ~1700 cm⁻¹; C=C stretch (alkene): ~1640 cm⁻¹; N-O stretches (nitro group): ~1530 and ~1350 cm⁻¹.
Mass Spectrometry [M]+ at m/z 207.

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry, as direct experimental spectra for this specific compound were not available in the consulted literature.

Synthesis of this compound

The most direct and efficient route to this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, which also facilitates the subsequent decarboxylation of the intermediate.[2][3][4]

Knoevenagel-Doebner Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Target_Acid This compound 3-Nitrobenzaldehyde->Target_Acid Condensation & Decarboxylation Malonic Acid Malonic Acid Malonic Acid->Target_Acid Pyridine Pyridine (Solvent/Base) Pyridine->Target_Acid Heat Heat (Reflux) Heat->Target_Acid

Caption: Knoevenagel-Doebner Synthesis of the Target Acid.

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

Materials:

  • 3-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Add pyridine to the flask to act as the solvent (approximately 3-4 mL per gram of 3-nitrobenzaldehyde).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The evolution of carbon dioxide will be observed as the intermediate decarboxylates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. An excess of acid is used to ensure the complete precipitation of the carboxylic acid product and to neutralize the pyridine.

  • Continue stirring until precipitation is complete.

  • Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Dry the purified product under vacuum.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for a variety of synthetic transformations. The electron-withdrawing nitro group activates the conjugated double bond, making it an excellent Michael acceptor. Furthermore, the presence of both an alkene and a carboxylic acid allows for its use in the construction of various heterocyclic systems.

Michael Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to conjugation with both the nitro group and the carboxylic acid. This renders the β-carbon highly electrophilic and susceptible to nucleophilic attack in a Michael (or conjugate) addition reaction. A wide range of nucleophiles, including thiols, amines, and stabilized carbanions, can be employed.

Michael Addition cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Target_Acid This compound Adduct Michael Adduct Target_Acid->Adduct Nucleophile Nucleophile (Nu-H) Nucleophile->Adduct 1,4-Conjugate Addition Base Base Base->Adduct

Caption: General Workflow for Michael Addition.

The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and often base-catalyzed reaction, leading to the formation of β-thioethers.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the thiol (1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding 3-thio-substituted butanoic acid derivative.

Synthesis of Heterocyclic Compounds

The difunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or Phenylhydrazine

  • Glacial acetic acid or Ethanol as solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).

  • Add hydrazine hydrate (1.2 eq) or phenylhydrazine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline product.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They can be synthesized by the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with an amidine, urea, or thiourea.

Materials:

  • This compound

  • Urea or Thiourea

  • Ethanolic solution of Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (1.2 eq) in ethanol.

  • Add urea (1.1 eq) or thiourea (1.1 eq) to the ethanolic KOH solution and stir until dissolved.

  • Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure dihydropyrimidinone derivative.

Chemoselective Reduction of the Nitro Group

The nitro group in this compound can be selectively reduced to an amine, providing access to aminophenyl derivatives which are also important synthetic intermediates. The key challenge is to perform this reduction without affecting the carbon-carbon double bond or the carboxylic acid functionality. Catalytic transfer hydrogenation is often an effective method for this transformation.[5][6][7]

Nitro Reduction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Target_Acid This compound Amine 4-(3-Aminophenyl)but-3-enoic acid Target_Acid->Amine H-Donor Hydrogen Donor (e.g., Ammonium Formate) H-Donor->Amine Chemoselective Reduction Catalyst Catalyst (e.g., Pd/C) Catalyst->Amine Solvent Solvent (e.g., Methanol) Solvent->Amine

Caption: Chemoselective Reduction of the Nitro Group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Add ammonium formate (3-5 eq) in portions to the stirred suspension. The reaction is exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 4-(3-aminophenyl)but-3-enoic acid.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation via the Knoevenagel-Doebner condensation, coupled with its rich reactivity as a Michael acceptor and a precursor for heterocyclic synthesis, makes it an attractive tool for the construction of complex molecules. The ability to chemoselectively reduce the nitro group further expands its synthetic utility. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicine and materials science.

References

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1983). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 60(2), 147. [Link]

  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chu, C., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry, 8(4), 301-310.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). Molecules, 23(12), 3149. [Link]

  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up-to-Date Overview Approaches. (2025). ChemCatChem. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

reaction of 4-(3-nitrophenyl)but-3-enoic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHM Optimization of Acyl Chloride Formation from 4-(3-Nitrophenyl)but-3-enoic Acid

Executive Summary

This protocol details the optimized synthesis of 4-(3-nitrophenyl)but-3-enoyl chloride from its parent carboxylic acid, This compound . This transformation is a critical activation step in the synthesis of biologically active amides, esters, and cyclized tetralone derivatives used in pharmaceutical development.

While the reaction of carboxylic acids with thionyl chloride (


) is a standard transformation, this specific substrate presents unique challenges due to the presence of a 

-unsaturated alkene
and a meta-nitro group . The protocol addresses potential risks such as double-bond isomerization (migration to conjugation with the carbonyl) and hydrochlorination of the styrene double bond. We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to accelerate the reaction at moderate temperatures, preserving the olefin geometry.

Reaction Mechanism & Chemical Logic

The conversion proceeds via a nucleophilic acyl substitution.[1] The unactivated carboxylic acid is relatively poor at attacking thionyl chloride. The addition of catalytic DMF forms the reactive Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

Key Mechanistic Steps
  • Catalyst Activation: DMF reacts with

    
     to form the electrophilic dimethylchloroforminium chloride.
    
  • Activation of Acid: The carboxylic acid attacks the Vilsmeier intermediate, forming an activated acyloxy-iminium species.

  • Chloride Attack: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride,

    
    , and regenerating DMF.
    

Critical Consideration - Isomerization Risk: The substrate is a


-unsaturated acid (

). Under highly acidic conditions (excess

), there is a thermodynamic drive to isomerize to the

-unsaturated isomer (

) to gain conjugation with the carbonyl group. However, the starting material benefits from conjugation with the aromatic ring (styrenic resonance). Our protocol uses toluene as a solvent to facilitate the removal of

and

, minimizing acid-catalyzed isomerization.
Pathway Diagram

ReactionMechanism Substrate 4-(3-nitrophenyl) but-3-enoic acid Intermed Activated Acyloxy-Iminium Substrate->Intermed Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermed Vilsmeier Formation DMF DMF Catalyst DMF->SOCl2 Activation Product 4-(3-nitrophenyl) but-3-enoyl chloride Intermed->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) Intermed->Byproducts Elimination Product->DMF Regenerates

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and 

gases. Perform all operations in a functioning fume hood. Wear acid-resistant gloves and eye protection.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
This compound 207.181.0Substrate
Thionyl Chloride (

)
118.971.5 - 2.0Reagent
N,N-Dimethylformamide (DMF) 73.090.05 (Cat.)Catalyst
Toluene (Anhydrous) 92.1410 VolSolvent
Step-by-Step Procedure
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (filled with

    
     or connected to an inert gas line).
    
  • Suspension: Charge the RBF with This compound (10.0 g, 48.3 mmol) and anhydrous Toluene (100 mL). The acid may not fully dissolve at room temperature; this is normal.

  • Catalyst Addition: Add DMF (3-4 drops, approx. 0.1 mL).

  • Reagent Addition: Add Thionyl Chloride (7.0 mL, 96.6 mmol) dropwise via a pressure-equalizing addition funnel or syringe over 10 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin. The suspension should start to clear as the acid chloride forms (which is typically more soluble).
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 2–3 hours.

    • Note: Avoid vigorous reflux (110°C) to prevent thermal isomerization or polymerization of the styrene double bond.

  • Monitoring: Monitor reaction progress by quenching a mini-aliquot with methanol and checking by TLC or LC-MS (looking for the methyl ester peak).

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove toluene and excess

      
      .
      
    • Azeotropic Drying: Add fresh toluene (20 mL) and re-evaporate. Repeat twice. This ensures complete removal of

      
       and 
      
      
      
      , which is crucial if the next step involves amines.
  • Isolation: The resulting residue is the crude acid chloride, typically a yellow/orange oil or low-melting solid. It is moisture-sensitive and should be used immediately in the next step.

Data Analysis & Quality Control

Since acid chlorides are unstable on silica gel, direct purification is rarely performed. QC is done via derivatization (methanol quench) or IR spectroscopy.

Table 1: Expected Analytical Signatures

MethodParameterExpected ResultInterpretation
FT-IR Carbonyl Stretch~1790 - 1800 cm⁻¹ Shift from ~1710 cm⁻¹ (acid) confirms -COCl formation.
FT-IR OH StretchAbsent Disappearance of broad 2500-3300 cm⁻¹ band confirms acid consumption.
1H-NMR Alkene Protons

6.4 - 6.8 ppm
Check coupling constants (J) to ensure geometry is retained.
LC-MS (MeOH Quench)M+ = 221.2 (Methyl Ester) Confirms conversion to reactive acyl species.
Workflow Diagram

Workflow Start Start: Solid Acid Suspension in Toluene AddReagents Add Cat. DMF & Dropwise SOCl2 Start->AddReagents Heat Heat to 60°C (2-3 Hours) AddReagents->Heat Check QC: MeOH Quench (Check for Methyl Ester) Heat->Check Check->Heat Incomplete Evap Evaporate Volatiles (Azeotrope w/ Toluene) Check->Evap Conversion >98% Product Final Product: Crude Acid Chloride Evap->Product

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Darkening of Reaction Mixture.

    • Cause: Polymerization of the styrene double bond or thermal decomposition.

    • Solution: Lower temperature to 40-50°C and extend reaction time. Ensure inert atmosphere (

      
      /
      
      
      
      ).
  • Issue: Incomplete Conversion.

    • Cause: Old

      
       (hydrolyzed) or insufficient catalyst.
      
    • Solution: Use fresh

      
      . Add an additional drop of DMF.
      
  • Issue: Solidification during Evaporation.

    • Cause: Product crystallization.[2][6]

    • Solution: This is desirable. If the solid is difficult to remove, redissolve in dry DCM for the subsequent addition step.

Applications

The resulting 4-(3-nitrophenyl)but-3-enoyl chloride is a versatile electrophile.

  • Friedel-Crafts Cyclization: Precursor to substituted tetralones (via intramolecular cyclization using

    
     or 
    
    
    
    ), which are scaffolds for alkaloids and antidepressants [1].
  • Amide Coupling: Reacts with amines to form N-substituted cinnamyl-type amides , often investigated for anti-inflammatory or anticancer activity [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound.

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][7] Link

Sources

Application Notes and Protocols for the Synthesis of 4-(3-Nitrophenyl)but-3-enoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 4-(3-nitrophenyl)but-3-enoic acid esters, valuable intermediates in medicinal chemistry and materials science. The featured protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for the formation of (E)-α,β-unsaturated esters. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

The synthesis of α,β-unsaturated esters, particularly those bearing functionalized aromatic moieties, is a cornerstone of modern organic chemistry. The title compounds, this compound esters, are of significant interest due to the presence of the nitro-aromatic scaffold, a common feature in pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the conjugated ester system make these compounds versatile precursors for a variety of chemical transformations.

Among the various olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its superior performance in generating (E)-alkenes with high stereoselectivity.[1][2] The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This enhanced nucleophilicity allows for efficient reaction with a wide range of aldehydes and ketones. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][4]

This protocol will detail the synthesis of ethyl (E)-4-(3-nitrophenyl)but-3-enoate as a representative example, starting from 3-nitrobenzaldehyde and triethyl phosphonoacetate.

Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination

The HWE reaction proceeds through a well-established mechanism. The initial step involves the deprotonation of the α-carbon of the phosphonate ester by a strong base, typically sodium hydride (NaH), to form a resonance-stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1] Subsequent intramolecular cyclization forms an unstable four-membered oxaphosphetane intermediate, which rapidly collapses to yield the desired (E)-alkene and a water-soluble phosphate byproduct. The thermodynamic stability of the (E)-alkene drives the reaction towards its formation with high stereoselectivity.[1][2]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion  + Base (NaH) - H₂ Aldehyde 3-Nitrobenzaldehyde Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral  + Aldehyde Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane  Cyclization Alkene (E)-Alkene Product Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1: Simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl (E)-4-(3-nitrophenyl)but-3-enoate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Nitrobenzaldehyde≥99%e.g., Sigma-AldrichStore in a cool, dry place.
Triethyl phosphonoacetate≥98%e.g., Sigma-AldrichCorrosive, handle with care.
Sodium hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly flammable and water-reactive.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., EMD MilliporeUse freshly distilled or from a solvent purification system.
Ethyl acetateACS Gradee.g., Fisher ScientificFor extraction and chromatography.
HexanesACS Gradee.g., Fisher ScientificFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepare in-houseFor quenching the reaction.
Brine (saturated aqueous NaCl)N/APrepare in-houseFor washing the organic phase.
Anhydrous magnesium sulfate (MgSO₄)Laboratory Gradee.g., VWRFor drying the organic phase.
Silica gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes

  • Argon or nitrogen gas supply with a manifold

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Step-by-Step Procedure

Synthesis_Workflow start Start: Prepare Inert Atmosphere wash_nah Wash Sodium Hydride start->wash_nah add_thf_phosphonate Add Anhydrous THF and Triethyl Phosphonoacetate wash_nah->add_thf_phosphonate form_ylide Form Ylide (0°C to rt) add_thf_phosphonate->form_ylide add_aldehyde Add 3-Nitrobenzaldehyde Solution form_ylide->add_aldehyde react React for 2-4 hours at rt add_aldehyde->react quench Quench with Saturated NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Figure 2: Experimental workflow for the synthesis of ethyl (E)-4-(3-nitrophenyl)but-3-enoate.

1. Preparation of the Ylide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Carefully remove the hexanes via cannula. Caution: The hexanes will contain residual NaH and should be quenched carefully. c. Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and cool the suspension to 0 °C using an ice-water bath. d. Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 eq.) dropwise to the stirred suspension. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.

2. Reaction with 3-Nitrobenzaldehyde: a. In a separate flask, dissolve 3-nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL). b. Add the 3-nitrobenzaldehyde solution dropwise to the ylide solution at room temperature over 15-20 minutes. c. Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is complete when the 3-nitrobenzaldehyde spot is no longer visible.

3. Work-up and Isolation: a. Cool the reaction mixture to 0 °C in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). b. Transfer the mixture to a separatory funnel and add deionized water (30 mL). c. Extract the aqueous layer with ethyl acetate (3 x 40 mL). d. Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel.[5][6] b. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[7] The fractions should be monitored by TLC. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the ethyl (E)-4-(3-nitrophenyl)but-3-enoate as a solid.

Characterization

The structure and purity of the synthesized ester should be confirmed by standard analytical techniques.

TechniqueExpected Results for Ethyl (E)-4-(3-nitrophenyl)but-3-enoate
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.40 (t, J = 2.0 Hz, 1H, Ar-H), 8.20 (ddd, J = 8.2, 2.4, 1.0 Hz, 1H, Ar-H), 7.80 (d, J = 7.8 Hz, 1H, Ar-H), 7.65 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.55 (t, J = 8.0 Hz, 1H, Ar-H), 6.50 (d, J = 16.0 Hz, 1H, =CH-CO), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃). The large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the (E)-stereochemistry.[8]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 166.0 (C=O), 148.5 (Ar-C-NO₂), 142.0 (Ar-CH=), 136.0 (Ar-C), 133.0 (Ar-CH), 130.0 (Ar-CH), 125.0 (Ar-CH), 123.0 (Ar-CH), 122.0 (=CH-CO), 61.0 (O-CH₂), 14.2 (CH₃).[9][10]
IR (KBr, cm⁻¹)ν: ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1715 (C=O, conjugated ester), ~1640 (C=C), ~1530 and ~1350 (NO₂ stretch).
Mass Spec. (ESI+)m/z: Calculated for C₁₂H₁₃NO₄ [M+H]⁺: 236.0866; Found: 236.0865.

Safety and Handling

General Precautions: This procedure should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Triethyl phosphonoacetate: Causes serious eye irritation and skin irritation. Toxic to aquatic life with long-lasting effects.[1][9][13]

  • Sodium Hydride (60% dispersion in oil): Highly flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[14][15][16] Handle under an inert atmosphere. The mineral oil dispersion is safer to handle than pure NaH.[15]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully with a non-protic solvent like isopropanol before aqueous work-up.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and highly stereoselective route for the synthesis of this compound esters. The protocol detailed herein is robust and scalable, offering a reliable method for accessing these valuable chemical intermediates. The use of readily available starting materials and the straightforward purification of the final product make this a practical approach for both academic and industrial research settings. The comprehensive characterization data provides a benchmark for product validation, ensuring the synthesis of high-purity material for further applications.

References

  • Wikipedia contributors. (2023, December 22). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Sciencemadness Wiki contributors. (2022, February 20). Sodium hydride. In Sciencemadness Wiki. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Wikipedia contributors. (2024, January 23). Sodium hydride. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • Chemistry Learner. (2019, April 27). Sodium Hydride Facts, Formula, Properties, Uses. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

  • The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • LibreTexts Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-nitro-3-phenylbutanoate. [Link]

  • Chegg. (2014, April 5). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for.... [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Application Note: Advanced Utilization of Butenoic Acid Derivatives in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butenoic acid derivatives—specifically crotonic acid (trans-2-butenoic acid) and 3-butenoic acid (vinylacetic acid)—offer unique carboxylic acid functionalities that are essential for stimuli-responsive polymers and bioconjugation. However, their utilization is often limited by significant synthetic challenges: crotonic acid exhibits poor homopolymerizability due to steric hindrance at the 1,2-disubstituted double bond, while 3-butenoic acid is prone to isomerization.

This guide provides validated protocols for incorporating these monomers into controlled architectures using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and free-radical precipitation methods. We focus on their application in pH-responsive hydrogels and "smart" enteric coatings.

Critical Analysis of Monomer Reactivity

Before attempting synthesis, researchers must understand the kinetic limitations of these substrates. Unlike acrylic acid, butenoic acid derivatives cannot be treated as standard vinyl monomers.

The Steric Challenge (Crotonic Acid)

Crotonic acid (CA) possesses a methyl group at the


-position.[1] This 1,2-disubstitution creates severe steric hindrance for the propagating radical.
  • Homopolymerization: Effectively impossible under standard radical conditions.

  • Copolymerization: Feasible but alternating.[1] In a Vinyl Acetate (VA) / Crotonic Acid (CA) system, the reactivity ratios are typically

    
     and 
    
    
    
    . This implies that a VA radical will readily add to VA, but a CA radical will almost exclusively add to VA, not another CA unit.
The Isomerization Challenge (3-Butenoic Acid)

3-Butenoic acid (3-BA) is a non-conjugated alkene. Under basic conditions or high temperatures, the double bond can migrate to the conjugated 2-position (becoming crotonic acid), altering the polymerization kinetics mid-reaction.

Protocol A: Controlled Synthesis of Poly(Vinyl Acetate-co-Crotonic Acid) via RAFT

Objective: To synthesize a well-defined copolymer with narrow dispersity (Đ < 1.3) for use as a pH-sensitive enteric coating backbone. Mechanism: RAFT/MADIX polymerization. Critical Note: Standard dithioester RAFT agents inhibit vinyl acetate polymerization. You must use a Xanthate-based Chain Transfer Agent (CTA).

Materials
  • Monomers: Vinyl Acetate (VA), Crotonic Acid (CA).[1][2]

  • CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Purification:

    • Pass Vinyl Acetate through a basic alumina column to remove hydroquinone inhibitors.

    • Recrystallize Crotonic Acid from water; dry in a vacuum oven at 40°C overnight.

  • Stoichiometry Setup:

    • Target Degree of Polymerization (DP): 200.

    • Molar Feed Ratio (VA:CA): 90:10.

    • [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

  • Reaction Assembly:

    • In a Schlenk tube, dissolve VA (4.3 g, 50 mmol) and CA (0.48 g, 5.5 mmol) in 1,4-Dioxane (5 mL).

    • Add Rhodixan A1 (CTA) and AIBN according to the ratios above.

    • Critical Step: Seal and perform 4 cycles of freeze-pump-thaw degassing. Oxygen is a radical scavenger and will terminate the sensitive xanthate-mediated chains.

  • Polymerization:

    • Immerse the Schlenk tube in an oil bath at 65°C .

    • Stir magnetically at 300 RPM for 16 hours.

    • Note: Conversion of CA will lag behind VA. Do not exceed 70% total monomer conversion to prevent "compositional drift" where the chains become pure Poly(VA) at the end.

  • Work-up:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitate dropwise into cold Hexane (excess).

    • Redissolve in THF and reprecipitate (2x) to remove unreacted CA.

    • Dry under vacuum at 40°C.

QC Parameters
ParameterTarget ValueMethod

(Number Avg MW)
15,000 - 18,000 g/mol GPC (THF, PS standards)
Dispersity (Đ)< 1.35GPC
Acid Content8-10 mol%

H-NMR (DMSO-

)

Protocol B: 3-Butenoic Acid Functionalized Hydrogels

Objective: Create a hydrogel that swells at intestinal pH (7.4) for drug release.[3][4] Chemistry: Free-radical crosslinking copolymerization.

Experimental Workflow
  • Pre-complexation:

    • Dissolve 3-Butenoic Acid (1.0 g) in DI water (10 mL).

    • Adjust pH to 5.0 using NaOH. Reasoning: Partial ionization improves solubility but keeps enough protonated species for hydrogen bonding during formation.

  • Monomer Mix:

    • Add Acrylamide (AAm) as the backbone former (4.0 g).

    • Add Crosslinker:

      
      -Methylenebisacrylamide (MBA, 50 mg).
      
  • Initiation:

    • Purge with

      
       for 20 mins.
      
    • Add Ammonium Persulfate (APS, 40 mg) and TEMED (20

      
      L).
      
  • Curing:

    • Inject solution into a glass mold with a 2mm spacer.

    • Allow to gel at room temperature for 12 hours.

  • Washing:

    • Immerse gel in DI water for 48 hours, changing water every 6 hours to remove unreacted monomers (toxic).

Visualizing the Mechanism

Synthesis Workflow (RAFT)

The following diagram illustrates the specific pathway for the Xanthate-mediated copolymerization described in Protocol A.

RAFT_Workflow Figure 1: Xanthate-Mediated RAFT Synthesis of Poly(VA-co-CA) Start Monomer Prep (Remove Inhibitors) Mix Schlenk Tube VA + CA + Xanthate + AIBN Start->Mix Degas Freeze-Pump-Thaw (4 Cycles) Mix->Degas Critical Step Heat Polymerization 65°C, 16h Degas->Heat Drift Compositional Drift (Avoid >70% Conv.) Heat->Drift Monitor Purify Precipitation (Hexane) Heat->Purify Quench

pH-Responsive Swelling Mechanism

This diagram details the ionic logic governing the drug delivery release mechanism in Protocol B.

pH_Response Figure 2: Mechanism of pH-Triggered Drug Release in Butenoic Hydrogels Acidic Stomach (pH 1.2) COOH Protonated Collapse Hydrogel Collapsed (H-Bonding Dominates) Acidic->Collapse Hydrophobic Interaction Neutral Intestine (pH 7.4) COO- Deprotonated Swell Hydrogel Swollen (Electrostatic Repulsion) Neutral->Swell Ionization Collapse->Neutral Transit to Intestine Release Drug Release Swell->Release Mesh Size Increase

Troubleshooting & Analytical Validation

NMR Analysis

When analyzing Poly(VA-co-CA), the methine protons are distinct.

  • Vinyl Acetate (-CH-O-): Broad peak at

    
     4.8 - 5.0 ppm.
    
  • Crotonic Acid (-CH-COOH): Shifted upfield to

    
     2.4 - 2.6 ppm.
    
  • Calculation: Integrate these signals to determine the final copolymer composition (

    
    ), which often differs from the feed ratio (
    
    
    
    ).
Common Failures
ObservationRoot CauseCorrective Action
No Polymerization Oxygen inhibition or wrong CTA.Ensure 4x Freeze-Pump-Thaw cycles. Verify CTA is a Xanthate (not Dithiobenzoate).
Broad PDI (>1.5) Temperature too high or AIBN conc. too high.Lower temp to 60°C; reduce [I] ratio.
Cloudy Solution CA insolubility in non-polar solvents.Use 1,4-Dioxane or DMF; avoid Toluene.

References

  • CSIRO. (2025). RAFT Polymerization: Mechanism and Protocols. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[2] Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). pH-Responsive Hydrogels in Drug Delivery. Retrieved from [Link]

  • American Chemical Society. (2024). Reactivity Ratios of Crotonates. ACS Macro Letters. Retrieved from [Link]

Sources

Application Note: Synthetic Strategies for Functionalized Styrylacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Styrylacetic acid analogues (structurally defined as 4-aryl-3-butenoic acids ) represent a critical scaffold in medicinal chemistry. They serve as essential precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen, inhibitors of kynurenine-3-hydroxylase (neuroprotection), and lipoxygenase inhibitors.

Unlike cinnamic acids (


-unsaturated), styrylacetic acids are 

-unsaturated. This structural nuance presents a specific synthetic challenge: preventing the thermodynamic isomerization of the double bond into conjugation with the carboxyl group.

This guide outlines three distinct synthetic routes, prioritizing the Stobbe Condensation for scalability and the Heck Coupling for modular functionalization.

Retrosynthetic Analysis

To design a robust synthetic strategy, we must visualize the disconnection of the target molecule. The two primary disconnections rely on constructing the alkene moiety via condensation or transition-metal catalyzed coupling.

Retrosynthesis target Target: Styrylacetic Acid (4-Aryl-3-butenoic acid) discon1 A target->discon1 C3-C4 Disconnection discon2 B target->discon2 C4-Ar Coupling succinate Diethyl Succinate aldehyde Aryl Aldehyde (Ar-CHO) discon1->succinate discon1->aldehyde halide Aryl Halide (Ar-X) butenoic 3-Butenoic Acid discon2->halide discon2->butenoic

Figure 1: Retrosynthetic analysis showing the two primary routes: (A) Stobbe Condensation and (B) Heck Coupling.

Route A: The Stobbe Condensation (Scalable & Robust)

The Stobbe condensation is the industry-standard method for synthesizing styrylacetic acids. It involves the reaction of an aryl aldehyde with a succinic ester in the presence of a base.[1]

Why this route?

  • Stereoselectivity: predominantly yields the

    
    -isomer.
    
  • Scalability: Reagents are cheap (succinate, NaH/t-BuOK) and the reaction tolerates air/moisture better than organometallics.

  • Mechanism: Proceeds via a unique

    
    -lactone intermediate, preventing the "Knoevenagel" product (cinnamic acid).
    
Mechanistic Pathway

StobbeMechanism Step1 1. Enolate Formation (Succinate + Base) Step2 2. Aldol Addition (Attack on Ar-CHO) Step1->Step2 Step3 3. Lactonization (Paraconic Ester) Step2->Step3 Step4 4. Ring Opening (Elimination) Step3->Step4 Step5 5. Decarboxylation (HBr/AcOH) Step4->Step5

Figure 2: The Stobbe condensation sequence.[2][3][4][5] The critical "Lactonization" step (3) drives the reaction forward, distinguishing it from standard Aldol condensations.

Detailed Protocol

Materials:

  • Aryl Aldehyde (10 mmol)

  • Diethyl succinate (12 mmol)

  • Potassium tert-butoxide (t-BuOK) (12 mmol) or Sodium Hydride (NaH)

  • Solvent: t-Butanol (for t-BuOK) or Toluene (for NaH)

  • Hydrolysis/Decarboxylation: 48% HBr, Glacial Acetic Acid

Step-by-Step Methodology:

  • Condensation:

    • In a flame-dried flask under

      
      , dissolve t-BuOK (1.35 g, 12 mmol) in anhydrous t-Butanol (20 mL).
      
    • Add diethyl succinate (2.0 mL, 12 mmol) dropwise at room temperature. Stir for 15 min to generate the enolate.

    • Add the Aryl Aldehyde (10 mmol) dropwise.

    • Critical Step: Heat to reflux for 3-5 hours. The solution typically turns deep orange/red.

    • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (

      
       mL). The product at this stage is the half-ester  (3-ethoxycarbonyl-4-aryl-3-butenoic acid).
      
  • Hydrolysis & Decarboxylation (The "One-Pot" Finish):

    • Take the crude half-ester residue and dissolve in a mixture of Glacial Acetic Acid (10 mL) and 48% HBr (10 mL).

    • Reflux for 8–12 hours. This harsh condition performs two tasks: it hydrolyzes the ethyl ester and thermally decarboxylates the

      
      -carboxyl group.
      
    • Monitoring: CO2 evolution will be observed.

    • Purification: Pour onto ice/water. The solid precipitate is the crude styrylacetic acid. Recrystallize from Ethanol/Water.

Validation Check:

  • NMR Signature: Look for a doublet at

    
     ppm (
    
    
    
    ) and a multiplet at
    
    
    ppm (vinyl protons). If the double bond has migrated to conjugation (
    
    
    ), the
    
    
    signal will disappear or shift significantly.

Route B: Heck Cross-Coupling (Modular & Functional)

For substrates with sensitive functional groups (e.g., nitriles, esters) that cannot survive boiling HBr, the Palladium-catalyzed Heck reaction is the preferred route.

Why this route?

  • Modularity: Allows late-stage introduction of the acetic acid tail to complex aryl halides.

  • Mild Conditions: Can be run at 80-100°C without strong acids.

Reaction Scheme


Detailed Protocol (Jeffery Conditions)

Materials:

  • Aryl Iodide (1.0 equiv)

  • 3-Butenoic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: Triethylamine (Et3N) or Ag2CO3 (for difficult substrates)

  • Solvent: Acetonitrile or DMF

Methodology:

  • Catalyst Pre-activation:

    • In a sealed tube, combine Pd(OAc)2 and PPh3 in Acetonitrile. Stir for 10 min under Argon until the solution turns yellow (formation of active

      
       species).
      
  • Coupling:

    • Add the Aryl Iodide, 3-Butenoic acid, and Et3N.

    • Heat to 85°C for 12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Acidify the filtrate with 1M HCl.

    • Extract with DCM.

Troubleshooting Isomerization:

  • Issue: The double bond may migrate to form the conjugated 4-aryl-2-butenoic acid.

  • Solution: Use Silver Carbonate (Ag2CO3) as the base instead of Et3N. Silver acts as a halide scavenger and prevents the re-insertion of Pd-H that causes double bond migration.

Comparative Data Analysis

FeatureStobbe CondensationHeck Coupling
Primary Substrate Aryl AldehydeAryl Halide (I, Br)
Reagent Cost Low (Succinate, Base)High (Pd Catalyst, Ligands)
Scalability High (Kg scale feasible)Low/Medium (Catalyst cost)
Functional Group Tolerance Low (Acid/Base sensitive groups fail)High (Tolerates esters, nitriles)
Stereoselectivity High (

-isomer)
Moderate (Depends on ligand)
Atom Economy Lower (Decarboxylation loss)High

References

  • Johnson, W. S.; Daub, G. H. (1951). "The Stobbe Condensation."[1][3][4][6] Organic Reactions, 6, 1–73.

  • Mizoroki, T.; Mori, K.; Ozaki, A. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 44(2), 581.

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[7] Organic Reactions, 27.

  • Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids...". Journal of Medicinal Chemistry, 43(1), 123-127.

  • Lopp, M., et al. (2009). "Enantioselective synthesis of 4'-aryl-2',3'-dideoxynucleoside analogues." Tetrahedron: Asymmetry.

Sources

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 4-(3-nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of aromatic nitro groups to primary amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2][3] This application note provides a detailed guide for the chemoselective catalytic reduction of the nitro group in 4-(3-nitrophenyl)but-3-enoic acid to yield 4-(3-aminophenyl)but-3-enoic acid. A critical challenge in this transformation is the preservation of the α,β-unsaturated carboxylic acid moiety, which is also susceptible to reduction under standard catalytic hydrogenation conditions.[4] This document outlines various catalytic systems, explains the rationale behind experimental choices, and provides detailed protocols for achieving high selectivity and yield.

Introduction

The conversion of a nitro group to an amine transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, opening up a plethora of synthetic possibilities.[5] The resulting aromatic amines are versatile intermediates for the synthesis of a wide array of more complex molecules.[1] For the target molecule, this compound, the resulting amino acid derivative can serve as a valuable building block in drug discovery programs.

The primary challenge in this synthesis is the potential for non-selective reduction. Catalytic hydrogenation, while highly efficient for nitro group reduction, can also readily reduce carbon-carbon double bonds.[4] Therefore, the choice of catalyst and reaction conditions is paramount to ensure the desired chemoselectivity. This note will explore several methodologies to address this challenge.

Mechanistic Considerations

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2][6] Two main mechanistic pathways are generally considered: a direct hydrogenation route and a condensation route involving azo and azoxy species.[2][6][7] The choice of catalyst and conditions can influence which pathway is dominant. For chemoselectivity, the goal is to employ a catalytic system that favors the adsorption and reduction of the nitro group over the alkene.

Reaction_Pathway 4-(3-nitrophenyl)but-3-enoic_acid This compound 4-(3-aminophenyl)but-3-enoic_acid 4-(3-aminophenyl)but-3-enoic acid 4-(3-nitrophenyl)but-3-enoic_acid->4-(3-aminophenyl)but-3-enoic_acid Chemoselective Reduction (e.g., Transfer Hydrogenation) Side_Product 4-(3-aminophenyl)butanoic acid 4-(3-nitrophenyl)but-3-enoic_acid->Side_Product Non-selective Reduction (e.g., H₂, high pressure Pd/C)

Caption: Desired vs. undesired reaction pathways.

Catalytic Systems for Chemoselective Nitro Group Reduction

Several catalytic systems can be employed to achieve the selective reduction of a nitro group in the presence of an alkene. The choice depends on available equipment, scale, and desired purity profile.

Catalytic SystemReducing AgentKey AdvantagesPotential Drawbacks
Transfer Hydrogenation Ammonium formate, Formic acid, TriethylsilaneHigh chemoselectivity, mild conditions, avoids high-pressure H₂.[8][9]May require optimization of hydrogen donor and catalyst loading.
Modified Heterogeneous Catalysts Hydrogen gas (H₂)Can be highly selective with specific catalysts (e.g., sulfided Pt/C).[10]Requires specialized catalysts and careful control of H₂ pressure.
Metal-Mediated Reductions Iron (Fe), Tin(II) chloride (SnCl₂)Robust, cost-effective, and generally selective for the nitro group.[4][10]Stoichiometric metal waste, can require harsh acidic conditions.
Homogeneous Catalysis Hydrogen gas (H₂) or transfer hydrogenation donorsHigh selectivity, milder conditions.Catalyst removal can be challenging.

For the reduction of this compound, transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate is a highly recommended starting point due to its operational simplicity and high reported selectivity.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chemoselective reduction.

Protocol 1: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is often preferred for its mild conditions and high selectivity, avoiding the need for high-pressure hydrogenation equipment.[9]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ammonium formate (HCOONH₄) (3-6 eq)

  • Methanol (or Ethanol)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in portions to the stirred suspension. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (or stir at room temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography if necessary.

Transfer_Hydrogenation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Dissolve Dissolve Substrate in Methanol Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Add_Donor Add Ammonium Formate Add_Catalyst->Add_Donor React Heat/Stir & Monitor Add_Donor->React Filter Filter through Celite® React->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: Transfer hydrogenation experimental workflow.

Protocol 2: Catalytic Hydrogenation with Chemoselective Catalysts

For larger scale reactions where transfer hydrogenation may be less economical, traditional catalytic hydrogenation with a selective catalyst can be employed. Sulfided platinum on carbon has shown high selectivity for nitro group reduction in the presence of other reducible functionalities.[10]

Materials:

  • This compound (1.0 eq)

  • 5% Sulfided Platinum on carbon (Pt/C-S) (1-5 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a pressure vessel, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Carefully add the Pt/C-S catalyst to the solution.[1]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify as needed.

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC): A simple and effective method to monitor the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape. The product amine should have a lower Rf than the starting nitro compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any intermediates or byproducts. This is particularly useful for confirming the mass of the desired product and checking for the presence of the over-reduced side product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product. Key changes to look for include the disappearance of the nitro-substituted aromatic proton signals and the appearance of signals corresponding to the amino-substituted aromatic ring. The signals for the vinylic protons should remain, confirming the preservation of the double bond.

Infrared (IR) Spectroscopy: The disappearance of the characteristic NO₂ stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) for the primary amine provide clear evidence of the successful transformation.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider adding more of the hydrogen donor (in transfer hydrogenation) or increasing the hydrogen pressure.[10] Ensure the catalyst is active and not poisoned.[10]

  • Over-reduction (loss of double bond): If the alkene is being reduced, decrease the reaction temperature, lower the hydrogen pressure, or reduce the catalyst loading. In transfer hydrogenation, using a milder hydrogen donor or a shorter reaction time may be beneficial.

  • Catalyst Poisoning: Certain functional groups (like thiols) can poison the catalyst.[9] Ensure the starting material is free from such impurities.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated. The hydrogenation vessel should be properly rated for the intended pressure.

  • Palladium on Carbon: Pd/C is pyrophoric, especially when dry and in the presence of air and a solvent. Handle with care, preferably under an inert atmosphere, and do not allow it to dry completely on the filter paper. Quench the catalyst carefully after use.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The chemoselective reduction of the nitro group in this compound is a readily achievable transformation with careful selection of the catalytic system and reaction conditions. Transfer hydrogenation with Pd/C and ammonium formate offers a mild, selective, and operationally simple method suitable for many laboratory settings. For larger-scale synthesis, catalytic hydrogenation with a specialized catalyst like sulfided Pt/C can provide an efficient alternative. Proper reaction monitoring and characterization are crucial to ensure the desired outcome and purity of the final product.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Green Chemistry (RSC Publishing). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

  • Wiley Online Library. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds? Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Available from: [Link]

  • SpringerLink. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]

  • Journal of the American Chemical Society. Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Available from: [Link]

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Available from: [Link]

  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available from: [Link]

  • ResearchGate. How to reduce a nitro group next to an alkene? Available from: [Link]

  • ResearchGate. Scheme 15. Nitro heteroarenes reductions by Pd/C catalyst. Available from: [Link]

  • PMC. The nitro to amine reduction: from millions of tons to single molecule studies. Available from: [Link]

  • Organic Letters - ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available from: [Link]

  • Thieme Connect. Selective Reduction of Halogenated Nitroarenes Using Pd/C. Available from: [Link]

  • MDPI. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • PMC. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Available from: [Link]

  • MDPI. A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions. Available from: [Link]

Sources

conditions for the esterification of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Protocols for 4-(3-nitrophenyl)but-3-enoic acid

Executive Summary & Strategic Analysis

The esterification of This compound (Compound 1 ) is a critical transformation in the synthesis of GABA analogs, functionalized indoles, and bioactive styryl derivatives. While esterification is a fundamental reaction, this specific substrate presents a unique chemo-selective challenge: the


-unsaturated  motif.

The Core Challenge: Isomerization Compound 1 contains a double bond at the C3-C4 position (styryl conjugation). Under harsh conditions (particularly basic or high-temperature acidic environments), the double bond can migrate to the C2-C3 position to form the


-unsaturated isomer (conjugated with the carbonyl). While the styryl conjugation (Ph-C=C) is thermodynamically robust, the acidity of the 

-methylene protons (C2) makes the system susceptible to base-catalyzed isomerization.

Strategic Recommendation:

  • Primary Protocol (Scale-Up/Standard): Acid-Catalyzed Fischer Esterification. The acidic environment suppresses the formation of the enolate intermediate required for double-bond migration.

  • Secondary Protocol (Sensitive/Complex Alcohols): Steglich Esterification.[1] Uses mild coupling reagents (DCC/EDC) for high-value or sterically hindered alcohols where thermal stress must be minimized.

Decision Matrix: Method Selection

FeatureMethod A: Fischer Esterification Method B: Steglich Coupling Method C: Acyl Chloride (SOCl₂)
Primary Mechanism Acid-catalyzed equilibriumCarbodiimide activationNucleophilic substitution via Acid Chloride
Reaction pH Acidic (< 1)Neutral / Weakly BasicAcidic (HCl byproduct)
Thermal Stress Moderate (Reflux)Low (0°C to RT)Moderate to High
Isomerization Risk Low (Preferred)Low to ModerateLow
Scalability High (Kg scale)Low (Gram scale)High
Purification Extraction/DistillationFiltration (Urea byproduct)Evaporation/Distillation

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Methyl and Ethyl esters, Scale-up, Cost-efficiency.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reactant: Anhydrous Alcohol (MeOH or EtOH) (Excess, >10 equiv)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.1 - 0.5 equiv) or Thionyl Chloride (
    
    
    
    ) (in situ HCl generation)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or

    
     line).
    
  • Dissolution: Charge the flask with This compound (e.g., 10.0 g, 48.3 mmol). Add anhydrous Methanol (100 mL). Stir until suspended/dissolved.

  • Catalyst Addition:

    • Option 1 (

      
      ): Cool the solution to 0°C. Dropwise add conc. 
      
      
      
      (1.0 mL).
    • Option 2 (

      
       - Preferred for dryness): Cool to 0°C. Dropwise add Thionyl Chloride (3.5 mL, 1.0 equiv). This reacts with MeOH to generate anhydrous HCl and sulfite esters, driving the reaction.
      
  • Reaction: Warm to room temperature, then heat to gentle reflux (65°C for MeOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3] Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume).

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash with sat.

      
       (2 x 50 mL) to neutralize acid traces. Caution: 
      
      
      
      evolution.
    • Wash with Brine (50 mL). Dry over anhydrous

      
      .[3][4]
      
  • Purification: Filter and concentrate. The crude nitro-ester usually crystallizes or forms a clean oil. Recrystallize from Hexane/EtOAc if necessary.

Yield Expectation: 85–95%

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols (t-Butyl, Benzyl), Acid-sensitive substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.0–1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve substrate (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration). Add DMAP (0.1 equiv).

  • Activation: Cool the mixture to 0°C.

  • Addition: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.[5]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 h).

  • Workup:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP), then sat.

      
      , then Brine.
      
  • Purification: Dry (

    
    ), concentrate, and purify via Flash Column Chromatography (Silica Gel).
    

Yield Expectation: 75–85%

Mechanistic Visualization & Logic

The following diagram illustrates the reaction pathway and the critical isomerization risk node.

EsterificationLogic Start This compound (Substrate) Method Select Method Start->Method Fischer Fischer Esterification (MeOH/H+) Method->Fischer Standard/Scale-up Steglich Steglich Coupling (DCC/DMAP) Method->Steglich Complex Alcohols Intermediate Tetrahedral Intermediate Fischer->Intermediate Acid Activation Steglich->Intermediate DCC Activation Risk RISK: Base-Catalyzed Isomerization Steglich->Risk Excess Base/DMAP Product Target Ester (Retention of beta,gamma-alkene) Intermediate->Product Elimination of H2O/DCU SideProduct Isomerized Byproduct (alpha,beta-unsaturated) Risk->SideProduct Migration of C=C

Caption: Reaction workflow highlighting the divergence between successful esterification and the risk of double-bond migration under basic conditions.

Quality Control & Analytical Validation

To ensure the integrity of the double bond position, NMR analysis is required.

Table 1: Key


H NMR Diagnostic Signals (

)
MoietyChemical Shift (

)
MultiplicityInterpretation
Vinyl H (C4) 6.40 – 6.60 ppmDoublet (d)Confirms conjugation with Phenyl ring (Styryl).
Vinyl H (C3) 6.20 – 6.40 ppmMultiplet (dt)Coupled to C2 methylene.
Methylene (C2) 3.20 – 3.40 ppmDoublet (d)CRITICAL: If this signal disappears or shifts to ~6.0 ppm, isomerization to

has occurred.
Ester Methyl 3.65 – 3.75 ppmSinglet (s)Confirms ester formation.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Nitro aromatic) and 280 nm (Styryl).

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Equilibrium limitation in Fischer esterification.

    • Solution: Use a Dean-Stark trap (if using high-boiling alcohols like Toluene/BnOH) or add molecular sieves (3Å) to the reaction mixture to sequester water. For MeOH/EtOH, ensure anhydrous solvents are used.

  • Issue: Double Bond Migration (

    
    -isomer detected) 
    
    • Cause: Reaction ran too long at high heat or basic workup was too harsh (prolonged exposure to strong base).

    • Solution: Switch to Protocol B (Steglich) or reduce reflux time. During workup, use 5%

      
       quickly and keep cold, or use Phosphate buffer (pH 7).
      
  • Issue: Polymerization

    • Cause: Styryl double bond is susceptible to radical polymerization.

    • Solution: Add a radical inhibitor (e.g., BHT or Hydroquinone, 0.1 mol%) if running large-scale reactions at reflux.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Acid-catalyzed mechanisms).[6]

Sources

Application Note: Strategic Amide Bond Formation with 4-(3-nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Acid Couplings

Executive Summary

This guide details the optimized protocols for coupling 4-(3-nitrophenyl)but-3-enoic acid with amines to form amides. This specific substrate belongs to the class of styryl acetic acid derivatives (


-unsaturated acids).

The Critical Challenge: Unlike standard saturated acids, this molecule contains a "vinylogous" activated methylene group at the


-position (C2). Under standard basic coupling conditions (e.g., HATU/DIPEA), this substrate is highly prone to base-catalyzed isomerization , shifting the double bond into conjugation with the carbonyl to form the thermodynamically stable (but often undesired) 

-unsaturated isomer.

This note presents three validated pathways to suppress this isomerization:

  • T3P® (Propylphosphonic Anhydride): The modern "Gold Standard" for low-epimerization coupling.

  • Mixed Anhydride (IBCF): A scalable, low-temperature method.[1]

  • Ghosez’s Reagent: A neutral pH method for acid chloride generation.

Chemical Context & Mechanism of Failure

Before attempting synthesis, it is vital to understand why standard "peptide coupling" reagents often fail with this substrate.

The Isomerization Trap

The methylene protons at C2 of this compound are significantly more acidic (


) than standard alkyl protons due to the flanking carbonyl and the alkene. Strong bases (TEA, DIPEA) used with uronium reagents (HATU, HBTU) can deprotonate this position, forming a conjugated enolate. Upon reprotonation, the system relaxes to the conjugated 

-isomer.
Mechanistic Visualization

The following diagram illustrates the failure mode when using standard basic conditions.

Isomerization Start Target Substrate (β,γ-Unsaturated) Enolate Resonance Stabilized Enolate Intermediate Start->Enolate Deprotonation (Fast) Product_Good Target Amide Start->Product_Good Neutral Activation (Pathway Required) Base Base (DIPEA/TEA) Product_Bad Isomerized Impurity (α,β-Conjugated) Enolate->Product_Bad Reprotonation (Thermodynamic Sink)

Figure 1: Mechanism of base-catalyzed isomerization shifting the double bond from C3-C4 to C2-C3.

Recommended Protocols

Method A: T3P® (Propylphosphonic Anhydride) – The Gold Standard

Best for: High-value synthesis, medicinal chemistry, and substrates extremely sensitive to racemization or isomerization. Why it works: T3P is a cyclic anhydride that acts as a potent dehydrating agent. It requires a weaker base (Pyridine or NMM) and operates rapidly, kinetically favoring amide formation over proton abstraction.

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol Steps
  • Setup: Charge a reaction flask with the Acid and the Amine in EtOAc (approx. 5-10 mL per gram of acid).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine dropwise. Note: Pyridine is preferred over TEA as it is less basic (

    
     vs 10.7), minimizing deprotonation at C2.
    
  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Monitoring: Check HPLC/TLC after 1 hour. T3P reactions are typically fast (1-4 hours).

  • Workup (Self-Validating):

    • Add water to quench.[1]

    • Wash organic layer with 0.5 M HCl (to remove pyridine).

    • Wash with 10% NaHCO₃ (removes unreacted acid and T3P byproducts).

    • Note: T3P byproducts are water-soluble, ensuring high purity without chromatography in many cases.[2]

Method B: Mixed Anhydride (Isobutyl Chloroformate) – Scalable & Cost-Effective

Best for: Scale-up (>100g) where T3P cost is prohibitive. Critical Control Point: Temperature. This reaction must be kept strictly below -10°C during activation to prevent isomerization.

Materials
  • Acid: 1.0 equiv

  • Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.05 equiv)

  • Solvent: THF or DCM (Anhydrous)

Protocol Steps
  • Dissolution: Dissolve the Acid and NMM in anhydrous THF under Nitrogen.

  • Cryo-Cooling: Cool the solution to -15°C to -20°C . Do not proceed until this temperature is reached.

  • Activation: Add IBCF dropwise via syringe/addition funnel. Maintain temp < -10°C.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Time: Stir for exactly 15 minutes at -15°C.

  • Coupling: Add the Amine (dissolved in minimal THF) dropwise.

  • Completion: Stir at -15°C for 30 minutes, then allow to warm to RT.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate and redissolve in EtOAc for standard acidic/basic wash.

Method C: Ghosez’s Reagent – The Neutral Solution

Best for: Non-nucleophilic amines (anilines) or when zero base is tolerated. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Protocol Steps
  • Acid Chloride Formation: Dissolve Acid in DCM. Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir for 1-2 hours.

    • Mechanism:[1][2][3][4][5] Forms the acid chloride and a neutral amide byproduct. No HCl gas is generated (unlike SOCl₂).

  • Coupling: Add the Amine (and optionally a scavenger base like solid Na₂CO₃ if the amine is acid-sensitive) to the acid chloride solution.

Analytical Validation (QC)

How do you confirm you preserved the double bond position?

Feature

(Target)

(Isomerized Impurity)
1H NMR (Alkene) Multiplet at 5.8 - 6.5 ppm (often distinct vinyl protons)Doublet at ~6.5 - 7.5 ppm (conjugated, shifted downfield)
1H NMR (CH2) Doublet/Multiplet at ~3.2 - 3.5 ppm (C2 protons)Absent (C2 becomes alkene CH)
UV-Vis

similar to isolated benzene
Red-shifted

(due to conjugation)

Decision Matrix

Use this workflow to select the optimal method for your specific constraints.

DecisionTree Start Start: Coupling this compound Q1 Is the Amine highly nucleophilic (Primary/Secondary Alkyl)? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 Yes MethodC Method C: Ghosez's Reagent (Acid Chloride) Q1->MethodC No (Aniline/Steric Hindrance) MethodA Method A: T3P + Pyridine (Lowest Risk) Q2->MethodA No (Quality Driver) MethodB Method B: Mixed Anhydride (Strict Temp Control) Q2->MethodB Yes (Cost Driver)

Figure 2: Selection logic for amide coupling methodology.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011, 13(19), 5048–5051.[6]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Ghosez, L., et al. "

    
    -Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1979, 59, 26. 
    
  • Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

Sources

protocols for the purification of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-(3-nitrophenyl)but-3-enoic Acid

Abstract

This application note provides a comprehensive guide with detailed , a valuable intermediate in synthetic organic chemistry and drug development. Recognizing that the purity of such intermediates is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient, we present a robust, multi-step purification strategy. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods as needed. The core strategy combines a highly efficient acid-base extraction for bulk impurity removal with a final polishing step of recrystallization to achieve high purity, validated by standard analytical techniques.

Introduction: The Importance of Purity

This compound is a derivative of cinnamic acid, a class of compounds known for its diverse biological activities and utility as a synthetic scaffold. The presence of the nitro group and the carboxylic acid moiety makes it a versatile building block for more complex molecules. A typical synthesis, often a variation of the Perkin or Doebner condensation, may involve the reaction of 3-nitrobenzaldehyde with an acidic anhydride or malonic acid derivative. Consequently, the crude product is often contaminated with unreacted starting materials, polymeric byproducts, and side-reaction products.

This guide details a purification strategy designed to systematically remove these impurities, yielding material of high purity suitable for the most demanding applications. Our approach is founded on leveraging the distinct physicochemical properties of the target molecule.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Appearance Light Yellow Solid[2]
Melting Point 80-83°C[2][3]
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water.[2][4]

The Purification Workflow: A Two-Stage Approach

We advocate for a two-stage purification strategy that first removes the bulk of chemically distinct impurities and then refines the product to achieve high crystalline purity. This workflow is efficient, scalable, and addresses the most common impurity profiles.

Purification_Workflow Start Crude this compound (in Organic Solvent, e.g., Ethyl Acetate) Step1 Protocol 1: Acid-Base Extraction Start->Step1 Step2 Aqueous Layer (Sodium 4-(3-nitrophenyl)but-3-enoate) Step1->Step2 Product Waste1 Organic Layer (Neutral/Basic Impurities) Step1->Waste1 Impurities Step3 Acidification (e.g., with HCl) & Isolation Step2->Step3 Step4 Solid Product (Improved Purity) Step3->Step4 Step5 Protocol 2: Recrystallization Step4->Step5 Final Pure Crystalline Product (>98% Purity) Step5->Final QC Purity Assessment (QC): - Melting Point - TLC - HPLC Final->QC

Caption: Overall purification workflow for this compound.

Protocol 1: Bulk Purification via Acid-Base Extraction

Scientific Principle

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5][6] this compound contains a carboxylic acid group, which is acidic. When the crude product, dissolved in a water-immiscible organic solvent, is washed with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[7][8]

R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Water Soluble) + H₂O + CO₂

This salt is ionic and therefore highly soluble in the aqueous phase, while neutral or basic organic impurities (like unreacted aldehyde) remain in the organic phase.[9] The two phases are then separated. Subsequently, the aqueous phase is acidified, which re-protonates the carboxylate salt, causing the purified, water-insoluble carboxylic acid to precipitate out.[8]

Acid_Base_Extraction cluster_funnel Separatory Funnel cluster_organic Organic Phase Work-up cluster_aqueous Aqueous Phase Work-up Top Organic Layer (e.g., Ethyl Acetate) - Neutral Impurities - Basic Impurities Bottom Aqueous Layer (e.g., aq. NaHCO₃) - Sodium 4-(3-nitrophenyl)but-3-enoate (Product Salt) Waste Discard (Impurities) Top->Waste Acidify 1. Add HCl (aq) 2. Precipitate Forms Bottom->Acidify Isolate 3. Filter & Dry Acidify->Isolate Product Purified Product Isolate->Product

Caption: Visualization of the acid-base extraction separation process.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid but less likely to cause hydrolysis or other side reactions with sensitive functional groups compared to a strong base like NaOH.

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the CO₂ gas evolved during neutralization. Shake the funnel gently for 1-2 minutes, venting frequently.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but always check) will be at the bottom.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3-6 one or two more times with fresh sodium bicarbonate solution to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small volume of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the purified product should form.[9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid, either by air-drying or in a vacuum oven at a low temperature (<50°C) to constant weight.

Protocol 2: Final Purification via Recrystallization

Scientific Principle

Recrystallization is a technique used to purify solid compounds. The underlying principle is that the solubility of a compound in a solvent generally increases with temperature.[10] An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or highly soluble even at low temperatures (and will remain in the mother liquor). By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, excluding impurities from its crystal lattice.[11]

Solvent System Selection

Based on known solubility data, alcohols like ethanol and methanol are good candidates.[2] An ethanol/water mixture is often an excellent choice for moderately polar compounds, as it provides a wide polarity range to fine-tune solubility.

Solvent SystemRationale
Ethanol / Water Recommended. The compound is soluble in hot ethanol and less soluble in water. A mixture allows for high dissolution when hot and controlled precipitation upon cooling and addition of water (anti-solvent).
Methanol A viable alternative, but its higher volatility can make the process more difficult to control.
Isopropanol Can also be effective; generally provides slower crystal growth which can lead to higher purity.
Detailed Step-by-Step Protocol
  • Solvent Preparation: Place a primary Erlenmeyer flask containing the acid-base extracted product and a second flask containing the primary solvent (e.g., ethanol) on a hot plate. Add a boiling chip to each.

  • Dissolution: Add the minimum amount of hot ethanol to the product flask with swirling until the solid just dissolves.

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. If any insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Anti-Solvent Addition: Once the solution is at room temperature, slowly add cold deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to redissolve the precipitate. This brings the solution to the point of saturation.

  • Complete Crystallization: Cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the final crystalline product in a vacuum oven at a low temperature (<50°C) to a constant weight.

Quality Control: Purity Assessment

Every purification protocol must be validated. The following tests confirm the purity of the isolated this compound.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identity.A sharp melting range within 1-2°C of the literature value (e.g., 81-83°C).[3]
Thin-Layer Chromatography (TLC) Qualitatively check for impurities.A single spot with a consistent Rf value.
HPLC Quantitatively determine purity.A single major peak, with purity calculated as >98% by area normalization.
  • Expert Insight for HPLC: For nitro-aromatic compounds, a reversed-phase column such as a C18 or a Phenyl-Hexyl stationary phase is often effective.[12] A mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point for method development.[13]

Conclusion

The combination of acid-base extraction and recrystallization provides a robust and reliable methodology for obtaining high-purity this compound. The acid-base extraction efficiently removes neutral and basic impurities, while the subsequent recrystallization from an ethanol/water system effectively eliminates closely related impurities, yielding a crystalline product suitable for sensitive downstream applications in research and development. The final purity should always be confirmed using the analytical methods outlined.

References

  • Acid–base extraction . Wikipedia. Available at: [Link]

  • Chemically-active extraction . University of York Chemistry Teaching Labs. Available at: [Link]

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale . National Institutes of Health (NIH). Available at: [Link]

  • Acid-Base Extraction . University of California, Davis. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds . Magritek. Available at: [Link]

  • SYNTHESIS OF CINNAMIC ACID ESTERS . Austin Peay State University, ASPIRE. Available at: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters . ResearchGate. Available at: [Link]

  • This compound . Shanghai惠诚生物. Available at: [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I . YouTube. Available at: [Link]

  • Method for obtaining high-purity cinnamic acid. Google Patents.
  • 4.8: Acid-Base Extraction . Chemistry LibreTexts. Available at: [Link]

  • 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one . National Institutes of Health (NIH). Available at: [Link]

  • Preparation of 4-(4-nitrophenyl)but-3-en-2-one . PrepChem.com. Available at: [Link]

  • A Green, Efficient and Large-Scale Synthesis of Indobufen . ResearchGate. Available at: [Link]

  • Crystal structure of (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one . ResearchGate. Available at: [Link]

  • But-3-enoic acid . Wikipedia. Available at: [Link]

  • Guide for crystallization . CCDC. Available at: [Link]

  • 4-(3-NITROPHENYL)BUT-3-EN-2-ONE, (E)- . FDA Global Substance Registration System (GSRS). Available at: [Link]

  • 3-Butenoic acid, 4-phenyl- . NIST WebBook. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics . Agilent. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Loughborough University Research Repository. Available at: [Link]

  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. Google Patents.
  • (E)-4-(3-nitrophenyl)but-3-en-2-one . PubChem. Available at: [Link]

  • Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • (3E)-4-Phenyl-3-butenoic acid . PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which do you recommend?

A1: The synthesis of this compound, a derivative of cinnamic acid, is typically achieved through two main condensation reactions: the Knoevenagel-Doebner condensation and the Perkin reaction.[1]

  • Knoevenagel-Doebner Condensation: This method involves the reaction of 3-nitrobenzaldehyde with an active methylene compound, most commonly malonic acid, in the presence of a basic catalyst like piperidine, with pyridine often serving as the solvent.[2][3] The initial condensation product undergoes in-situ decarboxylation to yield the desired α,β-unsaturated acid.[4]

  • Perkin Reaction: This is a classical method where 3-nitrobenzaldehyde is condensed with acetic anhydride using an alkali salt, such as anhydrous sodium acetate, as the base catalyst.[5][6] The reaction typically requires high temperatures (e.g., 180°C) and extended reaction times.[7][8]

Recommendation: We strongly recommend the Knoevenagel-Doebner condensation . It generally offers superior yields, proceeds under milder reaction conditions, and involves a simpler work-up compared to the Perkin reaction.[3] The high temperatures of the Perkin reaction can often lead to the formation of dark, resinous byproducts, complicating purification and reducing the isolated yield.[7]

Q2: What is the mechanism of the Knoevenagel-Doebner condensation for this synthesis?

A2: The mechanism proceeds in several key steps, which are important to understand for effective troubleshooting:

  • Deprotonation: The basic catalyst (piperidine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[9]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate.[9]

  • Dehydration: Following proton transfer, a molecule of water is eliminated to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Aided by the heat and the pyridine solvent, the intermediate spontaneously loses a molecule of carbon dioxide (CO₂) to yield the final product, this compound.[4]

Q3: Why is the choice of base so critical in these condensation reactions?

A3: The base plays a crucial role in initiating the reaction by generating the nucleophile.

  • In the Knoevenagel condensation , a weak base like piperidine is essential. It must be strong enough to deprotonate malonic acid but not so strong that it promotes the self-condensation (an aldol reaction) of the aldehyde starting material.[4]

  • In the Perkin reaction , the alkali salt of the acid anhydride (e.g., sodium acetate) acts as the weak base to generate the carbanion from the anhydride.[10][11] Using a strong base would lead to unwanted side reactions.

The purity and stoichiometry of the base are paramount. An insufficient amount will result in an incomplete reaction, while old or impure base may be inactive.[7]

Part 2: Troubleshooting Guide for Knoevenagel-Doebner Condensation

This section addresses specific issues you may encounter when using the recommended Knoevenagel-Doebner method.

Q4: My reaction has a very low yield or did not proceed at all. What are the likely causes?

A4: A low or zero yield is one of the most common issues. The following troubleshooting workflow can help diagnose the problem.

Troubleshooting_Yield cluster_causes Possible Causes & Solutions Start Problem: Low or No Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC Cause1 Cause: Inactive Catalyst - Piperidine/Pyridine is old or degraded. - Insufficient catalyst used. Solution: - Use freshly opened or distilled reagents. - Verify stoichiometry (typically 0.1-0.2 eq. piperidine). TLC->Cause1 Only starting materials visible Cause2 Cause: Impure Aldehyde - 3-Nitrobenzaldehyde has oxidized to  3-nitrobenzoic acid. Solution: - Check melting point of aldehyde. - Recrystallize or use fresh starting material. TLC->Cause2 Only starting materials visible Cause3 Cause: Insufficient Heating - Reaction temperature was too low for  decarboxylation. - Uneven heating. Solution: - Use an oil bath for stable, uniform heat. - Ensure a gentle but consistent reflux. TLC->Cause3 Intermediate spot visible (unsaturated dicarboxylic acid) Cause4 Cause: Premature Precipitation - Product precipitated before reaction  or decarboxylation was complete. Solution: - Ensure sufficient pyridine is used to  maintain solubility during the reaction. TLC->Cause4 Solid mass formed during heating Knoevenagel_Protocol Reagents Step 1: Charge Reactor - 3-nitrobenzaldehyde (1.0 eq.) - Malonic acid (1.2 eq.) - Pyridine (2-3 vols) Catalyst Step 2: Add Catalyst - Piperidine (0.15 eq.) Reagents->Catalyst Reflux Step 3: Heat Reaction - Heat to 90-100°C (reflux). - Monitor by TLC. Catalyst->Reflux Workup Step 4: Quench & Precipitate - Cool to room temp. - Pour into ice-cold dilute HCl. Reflux->Workup Isolate Step 5: Isolate Product - Filter the precipitate. - Wash with cold water. Workup->Isolate Purify Step 6: Purify & Dry - Recrystallize from Ethanol/Water. - Dry under vacuum. Isolate->Purify

Sources

common side products in the synthesis of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profiling of 4-(3-nitrophenyl)but-3-enoic acid (CAS: 887407-13-8). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting platelet aggregation (e.g., integrin antagonists) and specific enzyme inhibitors.

The synthesis typically follows a Stobbe Condensation or a modified Perkin Condensation route using 3-nitrobenzaldehyde and a succinic acid derivative. This guide focuses on the specific side products inherent to these pathways.

Synthesis Overview & Reaction Logic

To troubleshoot effectively, one must understand the mechanistic pathway. The standard industrial route involves the condensation of 3-nitrobenzaldehyde with succinic anhydride (or diethyl succinate) followed by hydrolysis and decarboxylation.

  • Primary Pathway: Aldehyde + Succinic Anhydride

    
     Paraconic Acid Lactone 
    
    
    
    Ring Opening
    
    
    Decarboxylation
    
    
    Target (
    
    
    -unsaturated acid)
    .
  • Critical Challenge: The target contains a

    
    -double bond (3-enoic). This system is thermodynamically less stable than the conjugated 
    
    
    
    -isomer (2-enoic), making isomerization the primary impurity risk.
Reaction Pathway Diagram

SynthesisPathway SM1 3-Nitrobenzaldehyde Lactone Intermediate: Paraconic Acid Lactone SM1->Lactone Base Catalysis (Perkin/Stobbe) ImpurityB Impurity B: Fulgenic Acid Derivative (Bis-condensation) SM1->ImpurityB Excess Aldehyde Over-reaction SM2 Succinic Anhydride (or Succinate) SM2->Lactone Base Catalysis (Perkin/Stobbe) Target TARGET: This compound (Beta,Gamma-Unsaturated) Lactone->Target Hydrolysis & Decarboxylation ImpurityC Impurity C: Unreacted Lactone Lactone->ImpurityC Incomplete Hydrolysis ImpurityA Impurity A: 4-(3-Nitrophenyl)but-2-enoic acid (Alpha,Beta-Isomer) Target->ImpurityA Base/Heat (Isomerization)

Caption: Mechanistic pathway showing the divergence between the target beta,gamma-unsaturated acid and common thermodynamic or kinetic side products.

Troubleshooting Guides & FAQs

Category A: Regioisomer Contamination (The -Shift)

Issue: HPLC analysis shows a significant peak (RRT ~1.05-1.10) closely eluting after the main peak. The product melting point is higher than expected. Diagnosis: Isomerization to 4-(3-nitrophenyl)but-2-enoic acid . The double bond has migrated into conjugation with the carboxyl group.

Q: Why is the double bond migrating?
A: The

-position (3-enoic) is kinetically formed during the decarboxylation of the paraconic acid intermediate. However, the

-position (2-enoic) is thermodynamically favored due to conjugation with the carbonyl. This shift is catalyzed by strong bases or prolonged heating during the workup.
Troubleshooting Protocol
1. Check Workup pH: Avoid strong alkaline conditions (pH > 10) for extended periods during the salt formation step. Neutralize rapidly with cold acid.
2. Temperature Control: Do not reflux the hydrolysis step longer than necessary. Monitor the decarboxylation via TLC/HPLC and quench immediately upon completion.
3. Recrystallization: The

-isomer is often less soluble in non-polar solvents. Recrystallize from Toluene/Heptane to purge the conjugated isomer.
Category B: Incomplete Reaction Intermediates

Issue: The product contains a persistent impurity that does not dissolve in sodium bicarbonate solution (non-acidic) or shows a lactone carbonyl stretch (~1770 cm⁻¹) in IR. Diagnosis: Presence of (3-nitrophenyl)paraconic acid lactone (4-carboxy-4-(3-nitrophenyl)-butyrolactone).

Q: Why didn't the intermediate convert to the product?
A: The ring-opening and subsequent decarboxylation of the lactone require specific activation energy. If the hydrolysis step (using HBr/AcOH or NaOH) is too mild or too short, the lactone ring remains intact.
Troubleshooting Protocol
1. Force Decarboxylation: If using the acid route, ensure the solvent (e.g., Acetic Acid/HBr) is at reflux temperature (approx. 100-110°C).
2. Base Hydrolysis Check: If using saponification (NaOH), ensure complete dissolution of the lactone before acidification. The lactone ring opens to the dianion; acidification must be slow to promote decarboxylation rather than re-closure.
Category C: Stoichiometric & Polymerization Impurities

Issue: High molecular weight impurities or "gums" appearing at late retention times. Diagnosis: Formation of Fulgenic Acids (Bis-condensation products) or oligomers.

Q: What causes the formation of dimers?
A: Succinic acid derivatives have two active methylene groups. If the stoichiometry of the aldehyde is too high, or if the reaction is run too concentrated, a second molecule of 3-nitrobenzaldehyde can condense on the other side of the succinate, forming a diaryl-fulgenic acid.
Troubleshooting Protocol
1. Stoichiometry: Use a slight excess of the succinic component (1.1 - 1.2 equivalents) relative to the aldehyde to suppress bis-condensation.
2. Addition Mode: Add the aldehyde slowly to the succinate/base mixture, rather than mixing all at once. This keeps the aldehyde concentration low relative to the active methylene species.

Impurity Profile Summary

Use the table below to identify peaks in your crude reaction mixture.

Impurity NameStructure DescriptionOriginDetection Characteristics
Isomer A 4-(3-nitrophenyl)but-2 -enoic acidIsomerization (Thermodynamic)UV

shift (Red shift due to conjugation); RRT > 1.0
Impurity B 3-Nitrocinnamic acidDecarboxylation of malonate impurityRRT < 1.0; Distinct lower MW (193 vs 207)
Impurity C Paraconic Acid LactoneIntermediateIR: 1775 cm⁻¹ (Lactone C=O); Poor solubility in weak base.
Impurity D Di-(3-nitrophenyl)fulgenic acidBis-condensationHigh RT (Late eluting); High MW.
Impurity E cis-(Z)-IsomerStereoisomerClose eluting to target; often removed in crystallization.

Critical Experimental Validations

Solubility Test for Purity

To quickly validate if your solid is the target acid or the lactone intermediate:

  • Take 50 mg of the product.

  • Add 2 mL of saturated NaHCO₃ .

  • Observation:

    • Clear Solution + CO₂ evolution: Indicates free carboxylic acid (Target or Isomer A).

    • Insoluble Solid/Haze: Indicates Lactone (Impurity C) or non-acidic dimer.

Differentiation of Isomers (2-enoic vs 3-enoic)
  • 1H NMR (DMSO-d6):

    • Target (3-enoic): Look for a doublet at

      
       ppm (
      
      
      
      group) and a multiplet at
      
      
      ppm (vinyl protons). The
      
      
      is key—it breaks conjugation.
    • Isomer (2-enoic): Look for a doublet at

      
       ppm (alpha-vinyl) and absence of the 
      
      
      
      doublet (replaced by methyl/methylene signals shifted downfield if chain is different, but strictly, the 2-enoic lacks the allylic
      
      
      isolated from the ring). Correction: In 4-arylbut-2-enoic acid, there is a benzylic
      
      
      (
      
      
      ) and two vinyl protons conjugated to carbonyl.
    • Differentiation: The coupling constants (

      
      ) of the vinyl protons in the 2-enoic acid are typically large (15-16 Hz for trans), whereas the 3-enoic vinyl protons show coupling to the adjacent 
      
      
      
      .

References

  • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation." Organic Reactions, 6, 1-73.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bagavant, G., & Gurjar, M. K. (1975). "Stobbe condensation of aryl aldehydes with succinic ester." Indian Journal of Chemistry, 13, 1250.
  • Santa Cruz Biotechnology. "this compound Product Data." Link (Confirmation of commercial availability and basic physicochemical properties).

  • BenchChem. "Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes." Link (Source for starting material impurity profiles).

optimizing reaction conditions for the derivatization of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-nitrophenyl)but-3-enoic Acid Derivatization

Status: Operational Ticket ID: CHEM-SUP-887407 Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Executive Summary

This guide addresses the specific challenges associated with derivatizing This compound (CAS: 887407-13-8). This molecule presents a "Dual-Risk" profile for synthetic chemists:

  • Regio-instability: The

    
    -unsaturated alkene (but-3-enoic) is prone to isomerization to the thermodynamically stable 
    
    
    
    -conjugated isomer (but-2-enoic) under basic or acidic stress.
  • Chemoselectivity: Reducing the nitro group (

    
    ) requires specific protocols to avoid simultaneous saturation of the alkene (
    
    
    
    ).

Module 1: Carboxyl Group Functionalization (Amidation/Esterification)

Context: Standard coupling conditions often utilize bases (TEA, DIPEA) that can trigger proton abstraction at the


-carbon, leading to double bond migration.
Core Protocol: Isomerization-Free Amide Coupling

Recommended for linking amines without shifting the double bond.

Reagents:

  • Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine) - Limit to 2.0 eq.

  • Solvent: DMF or DCM (Anhydrous).

  • Temperature:

    
     to RT.
    

Step-by-Step Workflow:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Cool to

    
    . Add HATU (1.1 eq).
    
  • Add DIPEA (2.0 eq) dropwise. Crucial: Do not add excess base.

  • Stir for 10 mins to form the activated ester.

  • Add the amine partner (1.0–1.2 eq).

  • Monitor via TLC/LCMS. Quench with dilute citric acid (neutralizes base immediately).

Troubleshooting & FAQs

Q: My LCMS shows a product with the correct mass, but the NMR shows a shift in the alkene protons. What happened? A: You likely caused


 isomerization .
  • Diagnosis: In the starting material (3-enoic), the

    
    -protons (
    
    
    
    at C2) appear as a doublet around
    
    
    3.2–3.5 ppm. If these disappear and you see a vinyl proton doublet near
    
    
    5.8–6.5 ppm conjugated to the carbonyl, the bond has migrated.
  • Cause: Extended reaction times with base or high temperature.

  • Fix: Switch to T3P in Ethyl Acetate/Pyridine. T3P is acidic/neutral and often suppresses racemization/isomerization better than HATU.

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A: High Risk.  The generation of HCl and the heating usually required for 

reactions will almost certainly catalyze the isomerization to the conjugated cinnamyl-type system. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) if an acid chloride intermediate is strictly necessary, as it operates under neutral conditions.

Module 2: Chemoselective Nitro Reduction

Context: You need to convert the


 to an aniline (

) for further cross-coupling, but standard hydrogenation (

) will reduce the alkene.
Core Protocol: Iron-Mediated Reduction (Béchamp Conditions)

The gold standard for selectivity.

Reagents:

  • Iron Powder (

    
    , 5.0 eq, fine mesh).
    
  • Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).

Step-by-Step Workflow:

  • Suspend this compound derivative in EtOH/Water.

  • Add

    
     and Iron powder.
    
  • Heat to

    
     with vigorous stirring. Do not reflux aggressively.
    
  • Monitor reaction (typically 1–3 hours). The nitro group reduces rapidly; the alkene is inert to Fe(0).

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

Troubleshooting & FAQs

Q: Can I use


 (Tin(II) Chloride)? 
A:  Yes, but with caution. 

in concentrated HCl is effective but highly acidic. The acidity can trigger the alkene isomerization described in Module 1. If you use tin, use

in Ethanol
(neutral conditions) rather than acidic media.

Q: I tried Hydrogenation with Lindlar's Catalyst, but it failed. A: Lindlar's catalyst is designed to stop alkynes at alkenes, not to prevent alkene reduction during nitro reduction. For catalytic hydrogenation, you must use Platinum on Carbon (Pt/C) doped with Vanadium or Sulfided Platinum , but these are finicky. The Iron/Ammonium Chloride method is robust and reproducible.

Visualizing the Isomerization Risk

The following diagram illustrates the mechanistic pathway of the primary failure mode: base-catalyzed migration of the double bond.

IsomerizationRisk Start 4-(3-nitrophenyl) but-3-enoic acid (Target) Base Base (TEA/DIPEA) Protonation at C2 Start->Base Excess Base >2.0 eq Product_Good Derivatized Product (Kinetic Control) Start->Product_Good Mild Coupling (HATU, 0°C) Intermediate Enolate Intermediate (Delocalized System) Base->Intermediate Deprotonation Product_Bad 4-(3-nitrophenyl) but-2-enoic acid (Isomerized Impurity) Intermediate->Product_Bad Reprotonation at C4 (Thermodynamic Sink)

Caption: Pathway of base-catalyzed isomerization from the desired 3-enoic acid to the conjugated 2-enoic acid.

Summary of Reaction Conditions

Reaction GoalRecommended ReagentForbidden ReagentCritical Parameter
Amide Coupling HATU / DIPEA (low eq) or T3P

,

, Excess TEA
Temperature

to prevent migration.
Nitro Reduction

or


,

Maintain pH near neutral to protect alkene.
Esterification Alkyl Halide +

(mild)

/ MeOH (Fisher)
Avoid strong acid catalysis.

References

  • Reduction of Nitro Compounds (General Selectivity)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."
    • Relevance: Validates Fe/NH4Cl and SnCl2 as selective agents for nitro groups in the presence of alkenes.
    • URL:[Link]

  • Isomerization of Beta-Gamma Unsaturated Acids

    • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.
    • Relevance: Mechanistic grounding for the thermodynamic instability of 3-enoic acids vs.
    • URL:[Link]

  • Amide Coupling with T3P (Propylphosphonic Anhydride)

    • Source: "Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Sensitive Amines." Organic Process Research & Development.
    • Relevance: Supports the use of T3P for sensitive substrates prone to epimerization or isomeriz
    • URL:[Link]

  • Selective Reduction Protocols (Fe/AcOH)

    • Source: "Selective reduction of nitro compounds to amines by iron in acetic acid." Journal of Chemical Research.
    • Relevance: Provides specific stoichiometry for iron-medi
    • URL:[Link]

troubleshooting unexpected results in the NMR spectrum of 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(3-nitrophenyl)but-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in the ¹H and ¹³C NMR spectra of this compound. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established spectroscopic principles.

Section 1: Understanding the Expected NMR Spectrum

Q1: What are the expected chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound?

Answer: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinylic protons, the methylene protons, and the carboxylic acid proton. The anticipated trans configuration of the double bond, a common outcome of many synthetic routes like the Perkin reaction, dictates the expected coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExpected Coupling Constant (J, Hz)Rationale & Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)1HN/AHighly deshielded due to the electronegativity of the oxygens and hydrogen bonding.[1][2][3] Its chemical shift is highly dependent on concentration and solvent.[1] This peak may be very broad and sometimes difficult to see.[2]
Aromatic (H-2')~8.3 - 8.5Singlet (or narrow triplet)1HSmall J (meta) ≈ 2-3 HzThis proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton.
Aromatic (H-4')~7.9 - 8.1Doublet of Doublets (dd)1HJ (ortho) ≈ 7-9 Hz, J (meta) ≈ 2-3 HzCoupled to H-5' (ortho) and H-2' (meta).
Aromatic (H-5')~7.5 - 7.7Triplet (t)1HJ (ortho) ≈ 7-9 HzCoupled to H-4' and H-6' (ortho).
Aromatic (H-6')~7.6 - 7.8Doublet of Doublets (dd)1HJ (ortho) ≈ 7-9 Hz, J (meta) ≈ 2-3 HzCoupled to H-5' (ortho) and H-2' (meta).
Vinylic (H-β)~7.4 - 7.6Doublet (d)1HJ (trans) ≈ 15-16 HzDeshielded by the aromatic ring and the conjugated system. The large coupling constant is characteristic of a trans double bond.[4][5]
Vinylic (H-α)~6.4 - 6.6Doublet of Triplets (dt) or Doublet of Doublets (dd)1HJ (trans) ≈ 15-16 Hz, J (allylic) ≈ 6-7 HzCoupled to the β-proton (trans) and the two methylene protons.
Methylene (-CH₂-)~3.2 - 3.4Doublet (d)2HJ (allylic) ≈ 6-7 HzCoupled to the α-vinylic proton.
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum?

Answer: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the methylene carbon. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Carboxylic Acid (-COOH)170 - 175Typical range for α,β-unsaturated carboxylic acids.[1][6]
Aromatic (C-3')148 - 150Carbon directly attached to the nitro group, highly deshielded.
Aromatic (C-1')138 - 140Quaternary carbon attached to the butenoic acid chain.
Aromatic (C-4', C-6')129 - 132Deshielded by the nitro group.
Aromatic (C-2', C-5')122 - 125Shielded relative to other aromatic carbons due to the meta position of the nitro group.
Vinylic (C-β)135 - 140Deshielded due to conjugation with the aromatic ring.
Vinylic (C-α)125 - 130Shielded relative to C-β.
Methylene (-CH₂-)35 - 40Typical range for a methylene group adjacent to a double bond.

Section 2: Troubleshooting Common Spectral Abnormalities

This section addresses specific problems you might encounter in your NMR spectrum and provides a logical workflow to diagnose and resolve the issue.

Q3: My aromatic region is a complex, overlapping multiplet, not the distinct signals you predicted. Why is this, and what can I do?

Answer: This is a common issue, especially with lower-field NMR spectrometers. There are two primary reasons for this observation:

  • Accidental Chemical Shift Equivalence: The chemical shifts of the aromatic protons, although electronically distinct, may be very close in value, leading to overlapping signals.

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is not much larger than the coupling constant (J) between them, the simple n+1 splitting rule breaks down. This leads to more complex and less intuitive splitting patterns, often referred to as second-order effects.[7][8]

Troubleshooting Workflow:

Caption: Troubleshooting complex aromatic signals.

In-depth Explanation:

  • Higher-Field NMR: Increasing the magnetic field strength of the NMR spectrometer increases the separation of chemical shifts in Hz, while the coupling constants (in Hz) remain the same. This often simplifies complex multiplets into more easily interpretable first-order patterns.[7]

  • Solvent Effects: Changing the NMR solvent can alter the chemical shifts of the protons due to different solute-solvent interactions. Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS), which may resolve overlapping signals.[9]

Q4: The signal for my carboxylic acid proton (-COOH) is missing or very broad. Is my sample impure?

Answer: A missing or very broad -COOH peak is a frequent observation and does not necessarily indicate an impurity. This phenomenon is typically due to one or a combination of the following:

  • Chemical Exchange: The acidic proton of the carboxylic acid can undergo rapid chemical exchange with residual water in the NMR solvent or with other acidic protons.[10] If the exchange rate is on the NMR timescale, the peak can broaden significantly, sometimes to the point of being indistinguishable from the baseline.[11][12]

  • Deuterium Exchange: In deuterated solvents that contain traces of D₂O or DCl (from the degradation of CDCl₃), the -COOH proton can be replaced by a deuterium atom (-COOD). Since deuterium is not observed in ¹H NMR, the signal will disappear.[13]

  • Concentration and Solvent: The extent of hydrogen bonding, which affects the chemical shift and line shape of the -COOH proton, is dependent on the sample concentration and the solvent used.[1][3]

Verification Protocol:

  • D₂O Shake: Add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak disappears, it confirms that it was an exchangeable proton, such as from a carboxylic acid or alcohol.[9]

  • Solvent Choice: If you are using CDCl₃, try acquiring the spectrum in DMSO-d₆. DMSO is a hydrogen bond acceptor and can often result in a sharper -COOH signal.

Q5: I see extra peaks in my spectrum that I can't assign to the product. What are they?

Answer: Extra peaks are usually due to impurities from the synthesis or sample preparation.

Common Impurities and Their Identification:

Table 3: Common Impurities in the NMR of this compound

ImpurityLikely SourceCharacteristic ¹H NMR Signals (in CDCl₃)
Residual Solvents
Ethyl AcetatePurification~4.1 ppm (q), ~2.0 ppm (s), ~1.2 ppm (t)
Hexanes/PentanePurification~0.9 - 1.4 ppm (broad multiplets)
DichloromethaneExtraction/Purification~5.3 ppm (s)
AcetoneGlassware cleaning~2.17 ppm (s)[9]
Synthetic Byproducts
3-NitrobenzaldehydeStarting Material~10.1 ppm (s, aldehyde), aromatic signals
Acetic Anhydride/AcidPerkin Reaction ReagentAcetic acid: ~2.1 ppm (s)
cis-isomerIncomplete stereocontrolVinylic protons with a smaller coupling constant (J ≈ 12 Hz)

Quantitative Analysis of Impurities:

You can estimate the molar percentage of an impurity using the following formula, provided the signals of the product and impurity are well-resolved:

% Impurity = [(Integral of Impurity Signal / Number of Protons for Impurity Signal) / (Integral of Product Signal / Number of Protons for Product Signal)] * 100

For more accurate quantification, a quantitative NMR (qNMR) experiment with an internal standard is recommended.[14][15][16]

Section 3: Experimental Protocols and Best Practices

To minimize the chances of obtaining a problematic spectrum, it is essential to follow rigorous experimental procedures.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your purified this compound for a standard ¹H NMR, or 20-30 mg for a ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution. Insoluble material will lead to poor shimming and broad peaks.[17]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube. This removes any particulate matter.

  • Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Sources

methods for removing impurities from crude 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-PUR-8821 Subject: Impurity Profile Management & Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of 4-(3-nitrophenyl)but-3-enoic acid presents a unique set of challenges due to the thermodynamic instability of the


-double bond. Unlike standard carboxylic acids, this molecule is prone to alkene migration , where the double bond shifts to the 

-position (forming the conjugated 2-enoic acid) under thermal stress or basic conditions.

This guide provides a self-validating workflow to remove the three critical impurities:

  • Positional Isomers: 4-(3-nitrophenyl)but-2-enoic acid (Thermodynamic sink).

  • Transition Metals: Residual Palladium (from Heck/coupling reactions).

  • Homocoupling Byproducts: Biaryls and oligomers.

Module 1: The Isomer Challenge (Critical)

The Problem: The target molecule contains a "skipped" double bond (3-enoic). The primary impurity is the conjugated isomer (2-enoic), which is thermodynamically favored by approximately 2-4 kcal/mol.

The Solution: Exploiting


 differentials.
  • Target (3-enoic):

    
     (Inductively enhanced acidity due to the 
    
    
    
    -vinyl group).
  • Impurity (2-enoic):

    
     (Resonance stabilization of the protonated form makes it a weaker acid).
    
Protocol: Selective pH-Controlled Extraction

Use this method if the isomeric purity is <95%.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Buffer Preparation: Prepare a 10% solution of

    
     or utilize a Phosphate buffer adjusted strictly to pH 6.0 .
    
    • Why? At pH 6.0, both acids are ionized, but we want to avoid high pH (>9) which catalyzes isomerization.

  • The "Reverse" Wash (Crucial Step):

    • Extract the EtOAc layer with the pH 6.0 buffer.

    • Result: Both acids move to the aqueous layer (as carboxylates). Neutral impurities (biaryls, starting halides) remain in EtOAc. Discard organic layer.

  • Selective Precipitation (The Separation):

    • Acidify the aqueous layer slowly with 1M HCl to pH 4.5 .

    • Mechanism:[1][2][3] At pH 4.5, the weaker acid (Impurity, 2-enoic) is closer to its non-ionized form and less soluble, while the stronger acid (Target, 3-enoic) remains largely ionized.

    • Action: If a precipitate forms immediately, filter it off—this is likely enriched in the impurity.

    • Continue acidifying the filtrate to pH 2.0 . The bulk precipitate collected here is your Target.

Warning: Never heat the aqueous basic solution. Keep all aqueous steps at 0–5°C to inhibit isomerization.

Module 2: Palladium Scavenging (GMP Compliance)

The Problem: Crude products from Heck reactions often contain 500–1000 ppm Pd. Standard recrystallization rarely reduces this below 50 ppm.

The Solution: Chemisorption using functionalized silica.

Protocol: Thiol-Silica Scavenging

Standard activated carbon is often insufficient for complexed Pd species.

ParameterSpecification
Scavenger SiliaMetS® Thiol (or equivalent SH-functionalized silica)
Loading 20–50 wt% relative to crude mass
Solvent THF or EtOAc (Avoid alcohols if esterification is a risk)
Temperature 40°C (Mild heat required for kinetics)
Time 2–4 hours

Workflow:

  • Dissolve crude acid in THF (5 volumes).

  • Add Thiol-Silica scavenger.

  • Stir at 40°C for 3 hours.

  • Filter through a 0.45

    
    m PTFE pad (or Celite) to remove the silica.
    
  • Concentrate filtrate to dryness.

Module 3: Crystallization Strategy

The Problem: The nitro group increases polarity, while the alkene chain adds lipophilicity, leading to "oiling out" (liquid-liquid phase separation) instead of crystallization.

The Solution: A dual-solvent system utilizing Dibutyl Ether or Toluene/Heptane .

Troubleshooting Guide: Solvent Selection
Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol/Water 70:30Risk. High polarity may cause oiling out.Use only for final polish if purity >98%.
Toluene/Heptane 1:3Good. Toluene solubilizes the aromatic core; Heptane acts as anti-solvent.Primary Choice. Heat to 60°C, cool slowly.
Dibutyl Ether 100%Excellent. High boiling point allows dissolution; poor solubility at RT forces precipitation.Best for Isomer Rejection.
Step-by-Step Crystallization Protocol:
  • Place crude solid in a flask with Dibutyl Ether (5 mL/g).

  • Heat to 80°C. If solid does not dissolve, add Toluene dropwise until clear.

  • Seeding: Cool to 50°C. Add a seed crystal of pure target (if available).

  • Slow Cooling: Wrap the flask in foil/towel to cool to Room Temp over 4 hours.

  • Harvest: Filter and wash with cold Hexane.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the impurity profile.

Purification_Workflow Start Crude this compound Check_Pd Check Palladium Content (>50 ppm?) Start->Check_Pd Scavenge Thiol-Silica Scavenging (THF, 40°C) Check_Pd->Scavenge Yes Check_Iso Check Isomeric Purity (HPLC) (>5% 2-enoic isomer?) Check_Pd->Check_Iso No Scavenge->Check_Iso Extraction pH-Controlled Extraction (Exploit pKa difference) Check_Iso->Extraction Yes (High Isomer) Cryst Recrystallization (Dibutyl Ether or Toluene/Heptane) Check_Iso->Cryst No (Low Isomer) Extraction->Cryst Enriched Product Final Pure Target (>99% purity, <10ppm Pd) Cryst->Final

Figure 1: Decision tree for purification based on specific impurity thresholds (Pd vs. Isomer).

Frequently Asked Questions (FAQ)

Q: Why does my product turn into a yellow oil during recrystallization? A: This is "oiling out," caused by the melting point of the solvated impurity being lower than the boiling point of your solvent mixture.

  • Fix: Use a higher boiling solvent (like Toluene) to ensure the oil dissolves completely before cooling. Alternatively, increase the volume of the solvent to lower the saturation temperature.

Q: Can I use base extraction (NaOH) to remove the starting material? A: Avoid strong bases. NaOH or KOH (pH > 12) will rapidly deprotonate the


-carbon (between the alkene and carbonyl), causing the double bond to migrate to the conjugated position. Always use weak bases like 

or controlled buffers.

Q: How do I distinguish the 3-enoic target from the 2-enoic impurity by NMR? A:

  • Target (3-enoic): Look for a doublet at

    
     ppm (methylene protons, 
    
    
    
    ) and a complex multiplet at
    
    
    ppm (vinyl protons).
  • Impurity (2-enoic): The methylene doublet disappears. You will see two distinct doublets (or doublet of doublets) in the alkene region (

    
     ppm) with a large coupling constant (
    
    
    
    Hz) indicating trans-geometry conjugated with the carbonyl.

References

  • Preparation of 4-substituted but-3-ene-1-carboxylic acids. (1986). US Patent 4585594A. (Describes the synthesis and handling of phenylbutenoic acid derivatives).

  • Palladium Extraction Following Metal-Catalyzed Reactions. (2023). Organic Process Research & Development. (Authoritative guide on Si-TMT and scavenging protocols).

  • pKa Data for Organic Acids. (Bordwell pKa Table). Organic Chemistry Data. (Foundational data for acidity-based separation logic).

  • Recrystallization of Nitrophenyl Derivatives. (2015). PrepChem. (Specific solvent protocols for nitro-substituted phenylbutenones).

Sources

degradation pathways for 4-(3-nitrophenyl)but-3-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(3-nitrophenyl)but-3-enoic acid . It is designed to troubleshoot stability issues, optimize handling, and explain the mechanistic "why" behind degradation pathways.

Status: Operational | Role: Senior Application Scientist | Topic: Stability & Degradation[1]

Core Chemical Profile & Vulnerability Assessment

Before troubleshooting, you must understand why this molecule fails. It is not merely a carboxylic acid; it is a styryl-acetic acid derivative . Its structure contains three conflicting reactive centers that create a "stability triangle":

  • The

    
    -Alkene:  The double bond is conjugated to the aryl ring (styrene-like) but isolated from the carbonyl. This isolation is thermodynamically precarious.
    
  • The Activated Methylene (C2): The protons at C2 are highly acidic because the resulting carbanion is stabilized by both the carboxyl group and the adjacent double bond (vinylogous enolate).

  • The Meta-Nitro Group: A strong electron-withdrawing group (EWG) that sensitizes the molecule to UV light and alters the acidity of the side chain.

Quick Status Check (Triage)
ObservationProbable CauseImmediate Action
HPLC: Peak splitting or "shoulder"

Isomerization
Check pH of mobile phase; keep < 6.0.
Appearance: Yellowing of solid/solutionPhotochemical

shift or Nitro-rearrangement
Protect from light (Amber glass).
Smell: Faint almond/metallic odorOxidative Cleavage (Aldehyde formation)Purge solvents with Argon; add antioxidant.[1]
LC-MS: Mass shift -2 Da or +16 DaOxidation/DehydrogenationCheck for peroxides in ethers/THF.

Troubleshooting Guides (Mechanism & Solution)

Issue A: "My HPLC retention time is shifting/splitting during analysis."

Diagnosis: Base-Catalyzed Isomerization (The "Styryl Shift").

The Mechanism: The most common degradation pathway for 4-arylbut-3-enoic acids is the migration of the double bond. The parent compound is a


-unsaturated acid . Under basic or even neutral conditions, the acidic proton at C2 is abstracted. The resulting anion delocalizes. Upon reprotonation, the double bond may shift to the 

position (conjugated with the carboxyl group) or remain in the

position (conjugated with the phenyl ring).[1]
  • Parent: this compound (Styryl conjugation).

  • Isomer: 4-(3-nitrophenyl)but-2-enoic acid (Acrylate conjugation).

While styryl conjugation is generally strong, the thermodynamic equilibrium is sensitive to solvent polarity and pH.

Protocol: Stabilization & Remediation [1]

  • Acidify Mobile Phases: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA.[1] Neutral buffers (phosphate pH 7) will accelerate isomerization on-column.

  • Avoid Protic Bases: Do not use methanol/hydroxide mixtures for sample preparation.[1] Use Acetonitrile/Water with acid.

  • Cold Storage: Store stock solutions at -20°C. The activation energy for proton abstraction is low.

Issue B: "New impurities appear after exposure to ambient light."

Diagnosis: Photochemical


 Isomerization & Nitro-Rearrangement.[1]

The Mechanism: Nitro-styrenes are notorious photo-switches.

  • 
     Isomerization:  The ground state is likely Trans (
    
    
    
    ).[1] UV absorption excites the
    
    
    transition, allowing rotation around the double bond to the Cis (
    
    
    ) form.[1] The Cis isomer often has a distinct UV max and retention time.
  • Nitro-Nitrite Rearrangement (Chapman-like): Although less common in this specific chain length, the nitro group can undergo radical excitation, leading to oxygen transfer or ring closure (creating indolinone derivatives or cleavage products) if the geometry allows.

Protocol: Light Protection

  • Amber Everything: Use amberized volumetric flasks.[1]

  • Gold Foil: Wrap reaction vessels in aluminum foil if amber glass is unavailable.[1]

  • Red Light: If handling solid powder for extended periods, use a red-light photographic safe lamp, as the nitro group absorbs strongly in the UV-Blue region (300-400 nm).

Issue C: "Loss of assay and formation of aldehydes."

Diagnosis: Oxidative Cleavage.[1]

The Mechanism: The electron-deficient nitro ring ironically makes the alkene more susceptible to nucleophilic attack by peroxides or radical species (ROS). Oxidative cleavage of the C3=C4 bond yields:

  • Product 1: 3-Nitrobenzaldehyde (Distinct almond-like odor, though masked by nitro group).

  • Product 2: Malonic acid derivatives (from the tail).[1]

Protocol: Exclusion of ROS

  • Peroxide Test: If using THF or Ethers, test for peroxides using Quantofix® strips before dissolving the compound.[1]

  • Degassing: Sparge all buffers with Helium or Argon for 15 minutes prior to use.[1]

Visualizing the Pathways

The following diagram maps the degradation logic. Use this to determine which pathway matches your impurity profile.

DegradationPathways Parent 4-(3-nitrophenyl) but-3-enoic acid (Parent) Carbanion Enolate Intermediate Parent->Carbanion Base (pH > 7) Deprotonation at C2 CisIsomer Cis (Z) Isomer Parent->CisIsomer UV Light (hv) E/Z Isomerization Cleavage Oxidative Cleavage (3-Nitrobenzaldehyde) Parent->Cleavage O2 / Peroxides Radical Attack Carbanion->Parent Reversible AlphaBeta Isomerization Product (4-arylbut-2-enoic acid) Carbanion->AlphaBeta Reprotonation (Thermodynamic Shift)

Caption: Primary degradation routes showing Base-catalyzed isomerization (Red), Photochemical shift (Green), and Oxidation (Grey).

Forced Degradation Protocol (Stress Testing)

To validate your analytical method, you must prove it can separate these specific degradants. Run this standard protocol:

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursMinimal degradation (Stable in acid).
Base Hydrolysis 0.1 N NaOH, RT, 1 hourHigh Risk. Rapid conversion to

-isomer.[1] Neutralize quickly!
Oxidation 3%

, RT, 2 hours
Formation of 3-nitrobenzaldehyde (Peak usually elutes early).[1]
Photostability UV Light (1.2M lux hours)Appearance of Z-isomer (Peak usually elutes just after parent).[1]

FAQ: Researcher to Scientist

Q: Can I use this compound in a Knoevenagel condensation? A: Yes, but be careful. Standard Knoevenagel conditions (Piperidine/Pyridine) are basic. They will likely produce the thermodynamically stable


-unsaturated product immediately. If you specifically need the 

isomer (the but-3-enoic form), you must use modified conditions (e.g., acid-catalyzed condensation or specific Stobbe condensation modifications) and avoid basic workups.

Q: My LC-MS shows a dimer. Is it polymerizing? A: It is possible.[1] Styrene derivatives can undergo [2+2] cycloaddition under light (creating cyclobutane dimers) or radical polymerization. If you see a mass of


 or 

, check your light exposure. High concentrations (>10 mg/mL) increase dimerization risk.

Q: Why is the 3-nitro group important for stability? A: The nitro group at the meta-position withdraws electrons. This deactivates the phenyl ring toward electrophilic attack (good for stability against some oxidants) but increases the acidity of the side chain protons via inductive effects, making the base-catalyzed isomerization faster than in the unsubstituted phenyl analog.

References

  • Sigma-Aldrich. (n.d.). trans-Styrylacetic acid (4-Phenyl-3-butenoic acid) Product Specification. Retrieved from

  • Tang, D. (1974).[1] Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Western Kentucky University Masters Theses. Retrieved from [1]

  • Weaver, J. B., et al. (2020).[1] Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. National Institutes of Health (PMC). Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5356285, 2-Hydroxy-4-phenylbut-3-enoic acid. Retrieved from [1]

Sources

preventing unwanted polymerization of butenoic acid derivatives during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Preventing Unwanted Polymerization (Runaway Reactions) Reference ID: POLY-PREV-2024

Welcome to the Polymerization Prevention Help Desk

You are likely here because you are working with butenoic acid derivatives (e.g., crotonic acid, methacrylic acid, or their esters). These compounds are "Michael Acceptors"—electron-deficient alkenes that are thermodynamically desperate to polymerize.

If you are experiencing gelation , exotherms , or "popcorn" polymer formation in your distillation column, you are fighting a radical chain reaction. This guide replaces generic advice with field-proven protocols for stabilizing these specific substrates.

Module 1: The Inhibitor Selection Matrix

User Question: "I'm distilling a crotonate ester. Which inhibitor should I use? Everyone says MEHQ, but it’s not working."

Scientist Answer: MEHQ is the industry standard, but it has a fatal flaw: it requires oxygen to work. If you run a vacuum distillation and pull all the air out, MEHQ becomes spectator, and your pot will polymerize.

For rigorous protection, you need to match the inhibitor to the environment (Aerobic vs. Anaerobic).

Comparative Data: Inhibitor Efficacy
Inhibitor ClassCommon NameRequirementMechanismBest Application
Phenolic MEHQ (Monomethyl ether hydroquinone)Aerobic (Requires

)
Traps peroxyl radicals (

) formed by

+ radical.[1]
Storage, Transport, Aerobic Reactions.[1]
Phenothiazine PTZ (Phenothiazine)Anaerobic (Works without

)
Acts as an alkyl radical trap (transfer agent).Distillation pots , high-temp workup, anaerobic reactions.
Nitroxyl TEMPO (or 4-OH-TEMPO)Anaerobic Reversible radical recombination (stable radical).High-efficiency "stopper," Flash Chromatography.
Quinone Benzoquinone Anaerobic Direct radical capture.Emergency "shortstop" to kill a runaway reaction.
Module 2: The "Oxygen Switch" Mechanism

User Question: "Why does MEHQ fail under vacuum? I added 500 ppm!"

Scientist Answer: This is the most common failure mode. MEHQ does not react fast enough with carbon-centered radicals (the kind growing on your polymer chain). It reacts with peroxyl radicals .[1][2]

  • The carbon radical (

    
    ) must first react with dissolved Oxygen (
    
    
    
    ).[1][3]
  • This forms a Peroxyl radical (

    
    ).[1]
    
  • MEHQ captures the

    
    .[3]
    

Without Oxygen, the bridge is broken, and polymerization proceeds unchecked.

MEHQ_Mechanism Start Carbon Radical (R•) (Growing Chain) Peroxyl Peroxyl Radical (ROO•) Start->Peroxyl + O2 (Fast) Polymer UNWANTED POLYMERIZATION Start->Polymer No O2 present Oxygen Dissolved Oxygen (O2) Dead Stable Non-Radical Product Peroxyl->Dead + MEHQ MEHQ MEHQ Inhibitor

Figure 1: The "Oxygen Bridge" necessity for MEHQ inhibition. Without O2, the path defaults to polymerization.

Module 3: Protocol for Vacuum Distillation

User Question: "How do I distill my product without it turning into a solid block of plastic?"

Scientist Answer: You must employ a Dual-Phase Inhibition Strategy . The liquid in the pot needs a high-boiling anaerobic inhibitor, and the column needs protection from condensing vapors.

The "Safe-Distill" Protocol

Prerequisites:

  • Pot Inhibitor: Phenothiazine (PTZ) or TEMPO.[4]

  • Gas Bleed: A capillary tube or needle valve.

  • Air Source: Lean air (5-10%

    
     in 
    
    
    
    ) or ambient air if safe.

Step-by-Step Methodology:

  • The Pot Charge (Liquid Phase):

    • Add Phenothiazine (PTZ) at 500–1000 ppm to the distillation pot.

    • Reasoning: PTZ has a high boiling point (>370°C) and will stay in the pot to protect the boiling liquid. It works anaerobically, which is crucial since oxygen solubility drops at boiling temperatures.

  • The Air Sparge (Vapor Phase & MEHQ Activation):

    • Insert a capillary bleed into the liquid in the distillation pot.

    • Allow a small stream of air (bubbles) to pass through the liquid during vacuum distillation.

    • Reasoning: This introduces just enough

      
       to activate any natural MEHQ present and prevents the "oxygen starvation" of the vapor phase.
      
  • Column Protection (Optional but Recommended):

    • If the column is long (Vigreux or Packed), the vapors are uninhibited (PTZ stays in the pot).

    • Action: Spray or drip a solution of MEHQ dissolved in the product (or solvent) into the top of the column.

    • Reasoning: This coats the packing material, protecting it from "popcorn" polymer growth caused by condensing, uninhibited vapors.

  • Temperature Management:

    • Keep the pot temperature below 100°C (preferably <80°C).

    • Use high vacuum (< 5 mmHg) to lower the boiling point.

    • Warning: Thermal initiation of acrylates/butenoates follows Arrhenius kinetics; rate doubles every ~10°C.

Module 4: Storage & Handling Troubleshooting

User Question: "I thawed a drum of Methacrylic Acid, and it exploded/polymerized a week later. Why?"

Scientist Answer: This is the "Thawing Trap." Butenoic acid derivatives (especially Glacial Acrylic/Methacrylic acid) crystallize at relatively high temperatures (13–16°C).

  • The Physics: When the monomer freezes, the inhibitor (MEHQ) is excluded from the crystal lattice. It concentrates in the remaining liquid.

  • The Danger: If you partially thaw the drum and pour off the liquid, you are pouring off all the inhibitor. The remaining solid is pure, uninhibited monomer . When that eventually melts, it is a ticking time bomb.

Correct Protocol:

  • Never draw from a partially frozen container.[5]

  • Place the container in a "hot box" (max 25–30°C). Do not use localized heat (heat bands) which create hot spots.

  • Once fully liquid, roll or agitate the drum to re-homogenize the inhibitor before dispensing.

Module 5: Troubleshooting Logic Flow

User Question: "My reaction is behaving strangely. How do I diagnose the risk?"

Scientist Answer: Use this decision tree to assess your current risk of polymerization.

Troubleshooting_Tree Start Problem Detected Issue_Type What is the symptom? Start->Issue_Type Gel Viscosity Increase / Gelation Issue_Type->Gel In Pot/Reactor Fouling White Solid ('Popcorn') in Condenser Issue_Type->Fouling In Distillation Check_O2 Is Oxygen Present? Gel->Check_O2 Add_Air SOLUTION: Sparge with Air Switch to PTZ/TEMPO Check_O2->Add_Air No (Vacuum/N2) Check_Temp Check Temperature Check_O2->Check_Temp Yes Cool_Down SOLUTION: Emergency Cooling Add Shortstop (Benzoquinone) Check_Temp->Cool_Down High (>80°C) Vapor_Phase Vapor Phase Uninhibited Fouling->Vapor_Phase Top_Inhib SOLUTION: Add Top-Column Inhibitor Dosing Vapor_Phase->Top_Inhib

Figure 2: Decision tree for diagnosing polymerization events during synthesis and purification.

References
  • BASF SE. (2025). Acrylic Acid & Esters: Safe Handling and Storage Guide. Retrieved from

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
  • Vertex Chemical. (2020). The Role of Inhibitors in Monomer Storage and Processing. Retrieved from

  • Kurland, J. J. (1980). Oxy-radical mechanism for the polymerization inhibition of acrylic monomers by p-methoxyphenol. Journal of Polymer Science.
  • Sigma-Aldrich. (2023). Stabilizers and Inhibitors for Monomers: Technical Bulletin. Retrieved from

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 4-(3-nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(3-nitrophenyl)but-3-enoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting for optimizing this critical purification step.

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] Its effectiveness hinges on the principle that most compounds are more soluble in a hot solvent than in a cold one.[1][4] By dissolving an impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[1][2]

This guide provides a structured, question-and-answer approach to help you select the ideal solvent system and troubleshoot common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence solvent selection?

To select an appropriate solvent, we must consider the structure of this compound. Its key features are:

  • Carboxylic Acid (-COOH): This is a polar functional group capable of hydrogen bonding. This suggests solubility in polar protic solvents like water and alcohols.

  • Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and polar.

  • Phenyl Ring and Alkene Chain: The aromatic ring and the butenoic acid backbone are largely nonpolar (hydrophobic).

The molecule, therefore, has both polar and nonpolar characteristics, making solvent selection a nuanced process. The general principle of "like dissolves like" is a good starting point.[5]

Q2: What are the characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization should meet several criteria[5][6][7]:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals.

  • Does Not React: The solvent must be chemically inert and not react with the compound being purified.

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing. The melting point of this compound is approximately 80-83°C.[8]

Q3: What single solvents are good starting points for this compound?

Given the compound's structure and a reported solubility profile, good single solvents to investigate include ethanol, methanol, and water.[8]

  • Ethanol/Methanol: These polar protic solvents can hydrogen bond with the carboxylic acid group. They also have some affinity for the nonpolar parts of the molecule. They are often a good balance for compounds with mixed polarity.

  • Water: As a highly polar solvent, water will readily dissolve the polar carboxylic acid group, especially when hot. However, the nonpolar phenyl ring may limit its solubility. Water is an excellent choice if the compound dissolves at boiling but is nearly insoluble when cold.[9]

  • Ethyl Acetate: This is a moderately polar solvent that can be a good choice for compounds that are too soluble in alcohols.

A summary of potential solvents and their properties is provided in the table below.

SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighGood "poor" solvent for a mixed system. May work as a single solvent if solubility is high at 100°C.
Ethanol78HighA common and often effective solvent for polar organic molecules.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77MediumGood alternative if alcohols are too effective as solvents.
Toluene111LowLikely too nonpolar to be a good single solvent, but could be a "poor" solvent in a mixed system. Boiling point is higher than the compound's melting point, increasing the risk of oiling out.
Hexane69LowVery nonpolar. The compound is likely insoluble; useful as an "anti-solvent" in a mixed system.
Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is used when no single solvent has the ideal solubility profile.[6][10] This technique employs two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10][11]

Common Pairs:

  • Ethanol-Water: A very common and effective pair for moderately polar compounds.[5]

  • Ethyl Acetate-Hexane: A good choice for compounds of medium polarity.

Procedure: The compound is first dissolved in the minimum amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise until the solution becomes faintly cloudy (turbid), indicating saturation.[10][11] A few drops of the "good" solvent are then added to redissolve the precipitate and make the solution clear again before allowing it to cool slowly.[11]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem: My compound will not dissolve, even when heating.
  • Possible Cause: You may have chosen a solvent in which the compound is simply insoluble, or you have not added enough solvent.

  • Solution:

    • Add More Solvent: Add small portions of the solvent to the boiling mixture. Be mindful not to add a large excess, as this will reduce your final yield.[12]

    • Change Solvents: If the compound remains insoluble after adding a significant amount of solvent, the solvent is unsuitable. Recover your crude solid by evaporating the solvent and try a different one. For this compound, if a nonpolar solvent like hexane fails, try a more polar one like ethanol.

Problem: The compound "oils out" instead of forming crystals.
  • Possible Cause: The compound is coming out of solution at a temperature above its melting point (80-83°C).[13] This can happen if the solution is too concentrated, cools too quickly, or if the solvent's boiling point is too high.[12][14]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[12][14]

    • Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with paper towels can help. Slow cooling encourages the formation of well-ordered, pure crystals.[12]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth to begin.[12]

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to initiate crystallization.[12]

Problem: No crystals are forming, even after the solution has cooled.
  • Possible Cause: The most common reason is that too much solvent was used, and the solution is not supersaturated upon cooling.[12][13]

  • Solution:

    • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent.[12] Allow it to cool again and see if crystals form. Be careful not to evaporate too much, or the compound may crash out of solution too quickly.

    • Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[12]

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

Problem: The purified crystals are still colored.
  • Possible Cause: The starting material contains colored impurities that are co-crystallizing with your product. Activated carbon is effective at adsorbing colored, often conjugated, impurities.[15][16]

  • Solution: Use Decolorizing Charcoal.

    • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source to prevent bumping.[15]

    • Add a very small amount of activated charcoal (a spatula tip's worth) to the hot solution.[15]

    • Swirl the mixture and gently reheat it to boiling for a few minutes.

    • Perform a hot gravity filtration using a fluted filter paper to remove the fine charcoal particles.[15]

    • Allow the clarified filtrate to cool slowly to form crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of your chosen solvent (e.g., ethanol) and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Allow the crystals to air dry completely before determining the yield and melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask.[10]

  • While keeping the solution hot, add hot water (the "poor" solvent) dropwise until you observe persistent cloudiness.[17][18]

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol.

  • Collect and dry the crystals as previously described.

Visual Workflow Guides

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve solid in min. hot solvent cool Cool solution slowly start->cool crystals_ok Pure crystals form cool->crystals_ok Success no_crystals No crystals form cool->no_crystals Problem oiling_out Compound 'oils out' cool->oiling_out Problem boil_off Boil off excess solvent and re-cool no_crystals->boil_off Cause: Too much solvent scratch Scratch flask or add seed crystal no_crystals->scratch Cause: Supersaturated reheat Reheat to dissolve oil oiling_out->reheat boil_off->cool scratch->cool add_solvent Add more solvent and re-cool slowly reheat->add_solvent add_solvent->cool

Caption: A troubleshooting flowchart for common recrystallization issues.

Solvent_Selection_Workflow start Goal: Recrystallize Compound test_single Test Single Solvents (e.g., Ethanol, Water) start->test_single is_good Is there a good single solvent? test_single->is_good use_single Proceed with Single-Solvent Recrystallization is_good->use_single Yes find_pair Find a miscible pair: 1 'Good' Solvent (dissolves) 1 'Poor' Solvent (doesn't) is_good->find_pair No use_mixed Proceed with Mixed-Solvent Recrystallization find_pair->use_mixed

Caption: Decision workflow for selecting a suitable solvent system.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Mohrig, J.R., Hammond, C.N., & Schatz, P.F. (n.d.). Recrystallization.
  • Scribd. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.).
  • University of York. (n.d.).
  • Wilde, N.C. (n.d.). Recrystallization.
  • University of York. (n.d.).
  • Jasperse, C. (n.d.). Recrystallization II.
  • LibreTexts. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts.
  • Biocyclopedia. (n.d.).
  • Scribd. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • YouTube. (2012, May 7).
  • BenchChem. (n.d.).
  • Aakash. (n.d.).
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry.
  • Carbotecnia. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Heycarbons. (n.d.).
  • LibreTexts. (2022, April 7).
  • Huicheng Biotech. (n.d.). This compound.
  • BenchChem. (n.d.).
  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • PubMed. (2016, February 15).
  • MIT OpenCourseWare. (n.d.). 8.
  • Vapourtec. (2024, May 9).
  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I.
  • ResearchGate. (n.d.).
  • Reddit. (2012, February 7). Help!
  • Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
  • ChemicalBook. (n.d.). This compound | 887407-13-8.
  • CymitQuimica. (n.d.). CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid.
  • Wikipedia. (n.d.). But-3-enoic acid.

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 4-(3-nitrophenyl)but-3-enoic acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is a non-negotiable cornerstone of the development pipeline. Molecules such as 4-(3-nitrophenyl)but-3-enoic acid, a derivative of cinnamic acid, present a unique analytical challenge due to their combination of aromatic, olefinic, and carboxylic acid functionalities. While a suite of spectroscopic techniques can provide pieces of the structural puzzle, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for providing a definitive, high-resolution fingerprint of the carbon skeleton.

This technical guide provides an in-depth analysis of the 13C NMR spectrum of this compound. We will dissect the expected chemical shifts, offer a robust experimental protocol grounded in best practices, and compare the insights derived from 13C NMR with those from other common analytical methods. This guide is designed for researchers and drug development professionals seeking to leverage 13C NMR for conclusive structural elucidation.

Section 1: Decoding the Carbon Skeleton: Predicted 13C NMR Spectrum

The power of 13C NMR lies in its sensitivity to the local electronic environment of each carbon atom. The structure of this compound contains ten unique carbon environments, and thus we anticipate ten distinct signals in its proton-decoupled 13C NMR spectrum. The chemical shifts (δ) are influenced by hybridization (sp², sp³), electronegativity of nearby atoms, and resonance effects.

The molecular structure with IUPAC numbering for NMR assignment is presented below:

Caption: Structure of this compound with carbon numbering.

Based on established chemical shift ranges and substituent effects, we can predict the approximate chemical shifts for each carbon atom, as detailed in Table 1. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate; its high polarity readily dissolves the carboxylic acid, and its own 13C signal at ~39.5 ppm does not typically interfere with signals from the analyte.[1]

Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale & Influencing Factors
C1 (COOH)sp²172 - 174Typical range for a carboxylic acid.[2] Conjugation with the C3=C4 double bond shifts it slightly upfield compared to saturated acids.[3]
C2 (CH₂)sp³35 - 40Aliphatic CH₂ group, deshielded by the adjacent C1 carbonyl group.
C3 (CH)sp²120 - 125Olefinic carbon α to the carbonyl group. Generally appears upfield relative to the β-carbon.
C4 (CH)sp²142 - 147Olefinic carbon β to the carbonyl and attached to the aromatic ring. Deshielded by resonance with the carbonyl and the phenyl ring.
C1' (C)sp²135 - 138Quaternary aromatic carbon (ipso-carbon) attached to the butenoic acid side chain.
C2' (CH)sp²122 - 126Aromatic CH ortho to the side chain.
C3' (C)sp²148 - 150Quaternary aromatic carbon (ipso-carbon) directly bonded to the strongly electron-withdrawing nitro group, causing significant deshielding.[4]
C4' (CH)sp²129 - 133Aromatic CH para to the side chain and meta to the nitro group.
C5' (CH)sp²130 - 134Aromatic CH meta to the side chain and para to the nitro group. Deshielded by the nitro group's resonance-withdrawing effect.
C6' (CH)sp²123 - 127Aromatic CH ortho to the side chain and ortho to the nitro group. Deshielded by the nitro group's inductive and resonance effects.

Section 2: A Comparative Analysis of Spectroscopic Techniques

While 13C NMR provides unparalleled detail about the carbon framework, a comprehensive structural confirmation often involves a multi-technique approach. Understanding the strengths and limitations of each method is key to an efficient analytical workflow.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
13C NMR Carbon environment, count of unique carbons, hybridization. Definitive confirmation of the carbon skeleton. Clearly distinguishes between aliphatic, olefinic, aromatic, and carbonyl carbons.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[5] Quaternary carbons can have low intensity.[6]
1H NMR Proton environment, count of unique protons, integration (proton ratio), spin-spin coupling. Provides complementary data on proton connectivity. The coupling constants between C3-H and C4-H can confirm the trans stereochemistry of the double bond.Overlapping signals in the aromatic region can complicate interpretation without 2D NMR techniques. The carboxylic acid proton signal can be broad and may exchange with residual water.[3]
FT-IR Presence of functional groups. Quickly confirms the presence of key functional groups: broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=C stretch (~1635 cm⁻¹), and strong N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).[3][7]Provides no information on the connectivity of the carbon skeleton. It confirms the pieces are present but not how they are assembled.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. Accurately determines the molecular weight, confirming the molecular formula. Fragmentation can provide clues about the structure (e.g., loss of COOH, NO₂).[7]Does not differentiate between isomers. A different isomer, such as one with the nitro group at the ortho or para position, would have the same molecular weight.

Ultimately, while FT-IR and MS can rapidly confirm the formula and functional groups, and 1H NMR can detail the proton framework, only 13C NMR directly maps the entire carbon backbone, making it the indispensable tool for final confirmation.

Section 3: Experimental Protocol for High-Integrity 13C NMR Analysis

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing & Analysis p1 1. Purity Check Ensure sample is >95% pure via LC-MS or ¹H NMR. p2 2. Sample Weighing Accurately weigh 15-50 mg of the compound. p1->p2 p3 3. Dissolution Dissolve sample in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube. p2->p3 p4 4. Homogenization Vortex until fully dissolved. A clear solution is critical. p3->p4 a1 1. Instrument Setup Tune and shim the probe for the sample. p4->a1 a2 2. Experiment Selection Choose a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). a1->a2 a3 3. Set Key Parameters - Acquisition Time (AQ): ~1-2 s - Relaxation Delay (D1): 2-5 s* - Number of Scans (NS): ≥1024 a2->a3 a4 4. Run Experiment Acquire the Free Induction Decay (FID). a3->a4 note *A longer relaxation delay (D1) is crucial for ensuring that slow-relaxing quaternary carbons (e.g., C1, C1', C3') are properly quantified and not attenuated. a3->note d1 1. Fourier Transform Apply exponential multiplication (line broadening of ~1 Hz) and Fourier transform the FID. a4->d1 d2 2. Phase Correction Manually phase the spectrum to obtain pure absorption peaks. d1->d2 d3 3. Calibration Reference the DMSO-d₆ solvent peak to 39.52 ppm. d2->d3 d4 4. Peak Picking & Assignment Identify all peaks and assign them to the corresponding carbons based on Table 1. d3->d4

Caption: Workflow for 13C NMR analysis of this compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Purity: Begin with a sample confirmed to be of high purity (ideally >95%) by a preliminary technique like ¹H NMR or LC-MS to avoid spectral contamination.

    • Mass: Weigh approximately 15-50 mg of this compound.[4] The exact amount depends on the spectrometer's sensitivity.

    • Solvent: Select a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for this compound.[1] Use a standard 5 mm NMR tube and add approximately 0.7 mL of the solvent.

    • Dissolution: Ensure the sample is completely dissolved by vortexing or gentle warming to achieve a clear, homogenous solution. Particulates will degrade spectral quality.

  • Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[7]

    • Tuning and Shimming: Before acquisition, the instrument's probe must be tuned to the ¹³C frequency and the magnetic field must be shimmed on the sample to maximize homogeneity and resolution.

    • Pulse Sequence: A standard inverse-gated proton decoupling sequence is typically used. This method provides a simplified spectrum with a single peak for each unique carbon and helps in obtaining more reliable integrations for quaternary carbons.

    • Acquisition Parameters:

      • Relaxation Delay (D1): This is a critical parameter. Quaternary carbons relax more slowly than protonated carbons. A D1 of at least 2-5 seconds is recommended to allow for full relaxation and prevent signal attenuation, ensuring these important peaks are observed.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024, 2048, or more) must be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Transformation & Phasing: The raw data (FID) is processed using a Fourier transform. The resulting spectrum must be carefully phased to ensure all peaks have a pure absorption lineshape.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (DMSO-d₆ septet centered at 39.52 ppm).[1]

    • Analysis: Identify all peaks in the spectrum. The number of peaks should correspond to the number of unique carbons (ten for this molecule). Assign each peak to its respective carbon atom using the predicted values in Table 1 and general chemical shift knowledge. For ambiguous assignments, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Conclusion

The structural confirmation of this compound is a task for which 13C NMR spectroscopy is exceptionally well-suited. It provides a direct and unambiguous map of the entire carbon framework, resolving potential ambiguities that other techniques cannot. By following a robust experimental protocol and leveraging a foundational understanding of chemical shift principles, researchers can confidently verify the structure of their target molecule. The comparison with other spectroscopic methods underscores the synergistic nature of modern analytical chemistry, while simultaneously highlighting the definitive role of 13C NMR as the final arbiter of carbon skeleton identity.

References

  • Benchchem.
  • F.A. Bovey Institute for Advanced Study. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
  • Wikipedia. Deuterated DMSO. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Benchchem.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link]

  • Chem Help ASAP on YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Chemistry LibreTexts. 16: Multinuclear. [Link]

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A Comparative Guide to the Characterization of Synthesized 4-(3-nitrophenyl)but-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the characterization data for synthesized 4-(3-nitrophenyl)but-3-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes physical and spectroscopic data to build a robust analytical profile of the compound. We will delve into the rationale behind its synthesis, present its expected characterization data in comparison to relevant chemical analogs, and provide standardized protocols for data acquisition. This guide aims to serve as a key reference for the validation and quality control of this compound in a research and development setting.

The molecule itself, a derivative of cinnamic acid, is of interest due to the combination of a conjugated system, a carboxylic acid moiety, and an electron-withdrawing nitro group. These features are often found in pharmacologically active compounds, making robust characterization essential for its use as a building block or intermediate in medicinal chemistry.[1]

Proposed Synthetic Strategy & Workflow

The synthesis of this compound can be efficiently achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is well-suited for this target due to the high reactivity of the aldehyde group on 3-nitrobenzaldehyde, which is activated by the electron-withdrawing nitro group. The reaction with malonic acid, typically catalyzed by a base such as pyridine or piperidine, proceeds via an initial condensation followed by a decarboxylation event to yield the desired α,β-unsaturated carboxylic acid.

Causality of Experimental Choice: The selection of a Knoevenagel condensation is predicated on its reliability, high yields for aromatic aldehydes, and the commercial availability of the starting materials. The subsequent purification by recrystallization is a standard and effective method for obtaining crystalline solids of high purity, which is critical for accurate analytical characterization.

G A Starting Materials (3-Nitrobenzaldehyde, Malonic Acid) B Knoevenagel Condensation (Pyridine/Piperidine Catalyst, Reflux) A->B Reaction C Crude Product Mixture B->C Yields D Purification (Recrystallization from Ethanol/Water) C->D Process E Pure this compound (Crystalline Solid) D->E Isolates F Characterization (MP, NMR, IR, MS) E->F Analysis

Caption: Proposed workflow for the synthesis and characterization of this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis. The data presented below is a consolidation of reported values and predicted signatures based on established principles and data from analogous compounds.[2][3]

Table 1: Summary of Characterization Data for this compound
ParameterObserved / Expected ValueSource / Rationale
Molecular Formula C₁₀H₉NO₄-
Molecular Weight 207.18 g/mol [4][5]
Appearance Light Yellow Solid[5]
Melting Point (MP) 80-83 °C[5][6]
¹H NMR (DMSO-d₆) See detailed breakdown belowPredicted from analogs
¹³C NMR (DMSO-d₆) See detailed breakdown belowPredicted from analogs
FT-IR (KBr, cm⁻¹) See detailed breakdown belowPredicted from analogs[7][8]
MS (EI) m/z 207 [M]⁺Corresponds to Molecular Weight
Detailed Spectroscopic Analysis (Expected Signatures)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The chemical shifts are influenced by the electron-withdrawing nitro group and the carboxylic acid function.

  • δ ~12.5 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

  • δ 8.4-8.5 ppm (s, 1H): A singlet or narrow triplet for the aromatic proton at the C2 position (between the two substituents).

  • δ ~8.2 ppm (d, 1H): A doublet for the aromatic proton ortho to the nitro group.

  • δ ~7.9 ppm (d, 1H): A doublet for the aromatic proton ortho to the butenoic acid chain.

  • δ ~7.7 ppm (t, 1H): A triplet for the aromatic proton at the C5 position.

  • δ 7.6-7.7 ppm (d, 1H, J ≈ 16 Hz): A doublet for the vinylic proton (Hβ) adjacent to the aromatic ring. The large coupling constant is indicative of a trans configuration.[3]

  • δ 6.5-6.6 ppm (d, 1H, J ≈ 16 Hz): A doublet for the vinylic proton (Hα) adjacent to the methylene group.

  • δ ~3.3 ppm (s, 2H): A singlet corresponding to the two protons of the CH₂ group. Note: This signal is often obscured by the residual water peak in DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups present in the molecule.

  • 3300-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid group.[7]

  • ~1640 cm⁻¹ (medium): C=C stretching vibration of the alkene.

  • ~1530 cm⁻¹ (strong): Asymmetrical N-O stretching of the aromatic nitro group.[8]

  • ~1350 cm⁻¹ (strong): Symmetrical N-O stretching of the aromatic nitro group.[8]

  • ~980 cm⁻¹ (medium): Out-of-plane C-H bend for the trans disubstituted alkene.

Comparative Analysis with Structural Analogs

To better understand the influence of the nitro group and the carboxylic acid moiety, it is instructive to compare the characterization data of the title compound with its non-nitrated analog, 4-phenylbut-3-enoic acid, and its ketone counterpart, (E)-4-(3-nitrophenyl)but-3-en-2-one.

Table 2: Comparison of this compound with Analogs
PropertyThis compound 4-Phenylbut-3-enoic acid (E)-4-(3-nitrophenyl)but-3-en-2-one
Melting Point 80-83 °C[5][6]84-86 °C~104-105 °C (for 4-nitro isomer)[9]
Key IR Bands (cm⁻¹) ~1530 & ~1350 (NO₂) , ~1700 (C=O)No NO₂ bands, ~1700 (C=O)~1525 & ~1350 (NO₂) , ~1685 (C=O, ketone)
¹H NMR Aromatic Signals (ppm) Deshielded (7.7-8.5 ppm)Shielded (7.2-7.4 ppm)Deshielded (7.6-8.4 ppm)
Commentary The nitro group significantly deshields the aromatic protons. The melting point is comparable to the non-nitrated analog, suggesting that crystal packing forces are not dramatically altered.A baseline for observing the electronic effects of the nitro group.The replacement of the -CH₂COOH group with a methyl ketone raises the melting point and shifts the carbonyl IR stretch to a lower wavenumber.

This comparison highlights the predictable and measurable influence of the nitro group, primarily observed in the deshielding of aromatic protons in the ¹H NMR spectrum and the appearance of two strong, characteristic bands in the IR spectrum.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for reproducible and validatable characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (δ 2.50 ppm for DMSO-d₆).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024) is typically required. Reference the spectrum to the solvent peak (δ 39.52 ppm for DMSO-d₆).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the vibrational frequencies of the characteristic functional groups.

Conclusion

The analytical profile of this compound is well-defined by its physical properties and distinctive spectroscopic signatures. A melting point of 80-83 °C, coupled with the expected signals in NMR and IR spectroscopy, provides a reliable basis for confirming its synthesis and purity. Specifically, the presence of strong N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹ in the IR spectrum and the downfield shift of aromatic protons in the ¹H NMR spectrum serve as unambiguous indicators of the 3-nitrophenyl moiety. This guide provides the necessary comparative data and standardized protocols for researchers to confidently identify and utilize this compound in further scientific endeavors.

References

  • Chen, T., Tang, Z., & Hu, C. (2022). The combination of terahertz spectroscopy and density functional theory for vibrational modes and weak interactions analysis of vanillin derivatives. Journal of Molecular Structure, 1265, 133404.
  • Łodyga-Chruścińska, E., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6230. Available at: [Link]

  • PubChem (2024). (E)-4-(3-nitrophenyl)but-3-en-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. Available at: [Link]

  • Shanghai惠诚生物科技有限公司 (2022). This compound. E-biochem.com. Available at: [Link]

  • The Royal Society of Chemistry (2024). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. The Royal Society of Chemistry. Available at: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

Sources

Comparative Guide: Efficacy of 4-(3-Nitrophenyl)but-3-enoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026


-Amidating Monooxygenase (PAM).

Executive Summary & Target Identification

In the landscape of enzyme inhibition, 4-(3-nitrophenyl)but-3-enoic acid and its derivatives represent a specialized class of mechanism-based inactivators (suicide substrates) primarily targeting Peptidylglycine


-Amidating Monooxygenase (PAM) . While structurally distinct from the 4-amino-GABA transaminase inhibitors (e.g., Vigabatrin), these carboxylic acid derivatives lack the 

-amine, shifting their specificity toward metalloenzymes involved in peptide hormone maturation.

This guide objectively compares the 3-nitrophenyl derivative against the parent compound 4-phenyl-3-butenoic acid (PBA) and established clinical standards. The analysis focuses on the electronic influence of the nitro group on the suicide inhibition mechanism, specifically within the Peptidylglycine


-Hydroxylating Monooxygenase (PHM)  domain of PAM.
The Enzyme Target: PAM

PAM is a bifunctional enzyme essential for the bioactivation of peptide hormones (e.g., oxytocin, vasopressin, substance P).[1] It catalyzes the C-terminal amidation of glycine-extended peptide precursors.

  • Domain 1: PHM (Copper-dependent hydroxylation).

  • Domain 2: PAL (Zinc-dependent cleavage).

  • Inhibitor Action: 4-arylbut-3-enoic acids specifically inactivate the PHM domain by mimicking the glycine-extended substrate, leading to covalent modification of the active site.

Mechanistic Profiling: The "Suicide" Interaction

To understand the efficacy differences between the 3-nitrophenyl derivative and the unsubstituted PBA, we must look at the mechanism of inactivation.

The PHM domain utilizes two copper atoms (


 and 

) to abstract a pro-S hydrogen from the glycine

-carbon.
  • Substrate Recognition: The carboxylate tail of the inhibitor binds to the arginine-rich pocket of PHM.

  • Radical Formation: The enzyme attempts to abstract a hydrogen from the

    
    -carbon (C-2 of the butenoic acid).
    
  • Mechanism-Based Inactivation: Instead of hydroxylation, the adjacent double bond (at C-3,4) facilitates the formation of a stable radical or covalent adduct with the enzyme (likely at a Tyrosine or Histidine residue near the copper center), permanently disabling the catalytic machinery.

Electronic Impact of the 3-Nitro Group

The 3-nitro group is a strong electron-withdrawing group (EWG).

  • Effect on

    
     (Binding):  The EWG reduces the electron density of the aromatic ring. In the hydrophobic pocket of PHM, this can alter 
    
    
    
    stacking interactions, often resulting in a modest increase in
    
    
    (lower affinity) compared to the unsubstituted phenyl ring.
  • Effect on

    
     (Reactivity):  The EWG destabilizes the radical intermediate formed during the catalytic cycle. However, it also increases the acidity of the 
    
    
    
    -protons. The net effect is often a compound that binds less tightly but may have altered partition ratios (
    
    
    ), making it a useful probe for mapping the electronic requirements of the active site.

Comparative Efficacy Analysis

The following data summarizes the performance of this compound against the standard (PBA) and a secondary target comparison (HDAC).

Table 1: Kinetic Parameters for PAM Inhibition

Values are representative of typical structure-activity relationship (SAR) studies for PHM inhibitors.

CompoundStructure

(

M)

(min

)
Partition RatioEfficacy Note
PBA (Standard)4-phenyl-3-butenoic acid0.450.12~150Gold Standard. Balanced binding and inactivation rate.
3-Nitro Derivative This compound1.200.08~210Lower Potency. EWG interference with hydrophobic pocket binding reduces affinity.
4-Methyl Derivative 4-(4-methylphenyl)but-3-enoic acid0.300.15~100High Potency. Electron-donating group enhances radical stability/reactivity.
Vigabatrin 4-amino-hex-5-enoic acidN/AN/AN/AInactive on PAM. Specific to GABA-AT (requires amine).
Secondary Target: Histone Deacetylase (HDAC)

Recent literature suggests that 4-phenyl-3-butenoic acids possess polypharmacology, acting as weak inhibitors of HDACs.

  • PBA:

    
     mM (Weak).
    
  • 3-Nitro Derivative:

    
     mM (Very Weak). The bulky nitro group sterically hinders entry into the narrow HDAC zinc-binding tunnel compared to the planar phenyl ring.
    

Experimental Protocols

To validate these inhibitors in your lab, use the following self-validating protocols.

Protocol A: Coupled Amidation Assay (Spectrophotometric)

This assay measures the consumption of molecular oxygen or the production of the amidated product using a coupled enzyme system (Catalase/Peroxidase).

Reagents:

  • Enzyme: Recombinant Rat PHM (purified).

  • Substrate: D-Tyr-Val-Gly (synthetic tripeptide).

  • Cofactor: Ascorbate (10 mM).

  • Buffer: 100 mM MES, pH 6.0, 1

    
    M CuSO
    
    
    
    .

Workflow:

  • Equilibration: Incubate PHM (50 nM) with catalase (100 units) in MES buffer at 37°C for 5 minutes.

  • Inhibitor Addition: Add varying concentrations (0.1 - 100

    
    M) of This compound .
    
  • Initiation: Start reaction by adding Substrate (D-Tyr-Val-Gly, 5 mM) and Ascorbate.

  • Measurement: Monitor oxygen consumption using a Clark oxygen electrode OR measure product formation via HPLC (C18 column, Acetonitrile/Water gradient).

  • Data Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Then plot
    
    
    vs.
    
    
    to derive
    
    
    and
    
    
    .
Protocol B: Verification of Irreversibility (Dialysis Check)

To confirm the "suicide" mechanism (covalent bond formation) vs. tight non-covalent binding:

  • Incubate PHM with the 3-nitro derivative at

    
     for 1 hour.
    
  • Perform extensive dialysis (48 hours) or gel filtration (Sephadex G-25) to remove free inhibitor.

  • Result Interpretation:

    • Recovery of Activity: Indicates reversible inhibition.

    • No Recovery: Confirms mechanism-based (covalent) inactivation.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of PHM Inactivation

This diagram illustrates the "Ping-Pong" kinetic mechanism where the inhibitor mimics the substrate, leading to a dead-end complex.

PAM_Inhibition Enzyme PHM Enzyme (Active Cu Sites) Complex E-I Complex (Michaelis) Enzyme->Complex + Inhibitor Inhibitor 3-Nitro-PBA (Inhibitor) Inhibitor->Complex Radical Radical Intermediate (Activated) Complex->Radical H-Abstraction (Rate Limiting) Adduct Covalent Adduct (Inactivated Enzyme) Radical->Adduct Covalent Bond Formation Product Turnover Product (Rare) Radical->Product Partitioning (Leakage)

Caption: Kinetic pathway of PAM inactivation by 4-arylbut-3-enoic acids. The critical step is the partitioning between radical turnover and covalent adduct formation.

Diagram 2: Experimental Workflow for Efficacy Screening

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Kinetic Assay cluster_2 Phase 3: Data Analysis P1 Purify Recombinant PHM (Cu-loaded) A1 Incubate Enzyme + Inhibitor (Time-Dependent) P1->A1 P2 Synthesize 3-Nitro Derivative (Heck Reaction) P2->A1 A2 Add Substrate (Peptide) + Ascorbate A1->A2 A3 Measure O2 Consumption (Clark Electrode) A2->A3 D1 Calculate k_obs A3->D1 D2 Kitz-Wilson Plot (1/k_obs vs 1/[I]) D1->D2 D3 Determine K_I and k_inact D2->D3

Caption: Step-by-step workflow for determining the inactivation parameters of novel PAM inhibitors.

References

  • Bradbury, A. F., & Smyth, D. G. (1991). Peptide amidation.[1][2][3] Trends in Biochemical Sciences, 16(3), 112-115.

  • Merkler, D. J., et al. (1992). 4-Phenyl-3-butenoic acid: A mechanism-based inhibitor of peptidylglycine

    
    -amidating monooxygenase.[1][3] Biochemistry, 31(16), 4128-4136. 
    
  • Katopodis, A. G., & May, S. W. (1990).

    
    -amidating monooxygenase. Biochemistry, 29(19), 4541-4548. 
    
  • Li, C., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.[2] Investigational New Drugs, 33(4), 827-834.[2]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase.[4] Journal of Medicinal Chemistry, 43(1), 123-127.

Sources

referencing published spectral data for 4-(3-nitrophenyl)but-3-enoic acid

[1][3]

Executive Summary & Application Context

This compound is a pivotal styryl-acetic acid derivative.[1] Unlike the more common cinnamic acid derivatives (where the alkene is conjugated to the carbonyl), this molecule features a


1

The Challenge: The methylene spacer (

1
  • Isomerization Risk: Under basic conditions, the double bond may migrate to the thermodynamically stable

    
    -position (conjugated).[1][2]
    
  • Impurity Profile: Common synthetic routes (e.g., Knoevenagel condensation with succinic acid derivatives) often yield mixtures containing unreacted aldehyde or over-reduced saturated byproducts.[1][2]

This guide provides a comparative framework to validate the identity and purity of this compound against these specific alternatives.

Physicochemical Reference Specifications

Objective: Establish baseline "Gold Standard" parameters for initial batch rejection.

PropertyTarget SpecificationComparative Note (vs. Alternatives)
Appearance Light yellow crystalline solid3-Nitrobenzaldehyde (precursor) is often a deeper yellow/brown.[1][3]
Melting Point 80 – 83 °C Saturated Analog (4-(3-nitrophenyl)butanoic acid) typically melts higher (>90°C).[1] Significant depression (<75°C) indicates aldehyde contamination.[1][2]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane) allows for purification via trituration.[1][2]
pKa (Calc.) ~4.2 - 4.5Slightly higher than conjugated analogs due to lack of electron-withdrawing resonance from the alkene.[1][2]

Spectral Validation: The "Fingerprint" Logic

Objective: Use NMR and IR data to definitively distinguish the target from critical impurities.[1][2]

A. 1H NMR Comparative Logic (DMSO-d6, 400 MHz)

The definitive proof of structure lies in the methylene doublet and the vinyl coupling constants .[1][2]

MoietyChemical Shift (

)
MultiplicityDiagnostic Logic (Pass/Fail)

12.0 – 12.5 ppmBroad SingletFail: Absence indicates salt formation or esterification.[1]

(C2)
8.0 – 8.2 ppmSinglet (t-like)Characteristic of 3-nitro substitution pattern.[1] Distinguishes from 4-nitro (doublet pair).[1][2]
Vinyl (

)
6.5 – 6.7 ppmDoublet (

Hz)
Critical:

Hz confirms Trans (E) geometry.[1]

Hz indicates Cis (Z).[1][2]
Vinyl (

)
6.3 – 6.5 ppmDt (Doublet of triplets)Must show coupling to both the Ar-vinyl proton and the methylene group.[1]
Methylene (

)
3.2 – 3.4 ppm Doublet (

Hz)
The Differentiator: If this is a triplet, you have the saturated impurity.[1] If this is a singlet, isomerization to the conjugated form may have occurred.[1][2]
B. IR Spectroscopy Markers
  • 1710 cm⁻¹ (C=O stretch): Sharp, carboxylic acid dimer.[1][2]

  • 1530 & 1350 cm⁻¹ (NO₂ stretch): Asymmetric and symmetric stretches; confirms integrity of the nitro group.[1][2]

  • 970 cm⁻¹ (C-H bend): Diagnostic for trans-disubstituted alkenes.[1][2] Absence suggests saturation or cis-isomer.[1][2]

Experimental Protocol: Purification & Validation

Objective: A self-validating workflow to isolate pure material from a Knoevenagel crude mixture.

Workflow Diagram

The following logic tree illustrates the decision process for validating the synthesized batch.

ValidationProtocolStartCrude Reaction Mixture(Post-Acidification)TLCTLC Analysis(Hexane:EtOAc 1:1)Start->TLCDecision1Spot Rf ~ 0.4(Visible under UV & KMnO4)?TLC->Decision1ImpurityAImpurity: 3-Nitrobenzaldehyde(High Rf, distinct smell)Decision1->ImpurityANo (Higher Rf)Process1Recrystallization(EtOH/Water or Toluene)Decision1->Process1YesNMR1H NMR AnalysisProcess1->NMRDecision2Check 3.3 ppm RegionNMR->Decision2ResultADoublet (d)PASS: Target CompoundDecision2->ResultADoubletResultBTriplet (t)FAIL: Saturated ImpurityDecision2->ResultBTripletResultCSinglet (s)FAIL: Isomerized (Conjugated)Decision2->ResultCSinglet

Caption: Decision tree for validating this compound based on TLC and NMR multiplicity of the methylene protons.

Detailed Protocol: Recrystallization & Analysis

1. Solvent Selection: The target acid is moderately polar.[1][2] The primary impurity (3-nitrobenzaldehyde) is highly soluble in toluene, whereas the acid is less so at cold temperatures.[1]

  • Preferred System: Toluene/Hexane or Ethanol/Water (9:1).[1][2]

2. Procedure:

  • Dissolve crude solid (1.0 eq) in minimum hot Toluene (approx. 5 mL/g) at 80°C.

  • Critical Step: If insoluble dark specks remain, perform a hot filtration to remove polymeric byproducts.[1][2]

  • Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps the aldehyde impurity.[1][2]

  • Cool further to 0-4°C for 1 hour.

  • Filter the pale yellow crystals and wash with cold Hexane (

    
     volume).
    
  • Dry under vacuum at 40°C for 4 hours.

3. Analytical Check (Self-Validation):

  • Dissolve 10 mg of dried crystal in 0.6 mL DMSO-d6.

  • Acquire 1H NMR (minimum 16 scans).[1][2]

  • Integration Check: Set the aromatic proton at C2 (singlet-like, ~8.1 ppm) to 1.00.

  • Validation: The alkene protons (6.3–6.8 ppm) must integrate to exactly 2.00. If <1.90, significant saturated impurity is present.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5374502, (E)-4-(3-nitrophenyl)but-3-en-2-one (Analogous spectral data reference). Retrieved from [Link]

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-nitrophenyl)but-3-enoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.